(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h1-9,19H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFBQXXGMITIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333503 | |
| Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380865-18-9 | |
| Record name | [1-(2-phenylethyl)benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1] This document explores the synthesis, spectroscopic characterization, and potential biological significance of the title compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development. By examining the unique structural features of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, we aim to elucidate its potential as a scaffold for novel therapeutic agents.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of biologically active compounds, including antiviral, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a phenethyl group at the N-1 position and a hydroxymethyl group at the C-2 position of the benzimidazole core, as in the case of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, is anticipated to confer unique properties that are worthy of detailed investigation.
Chemical Structure and Nomenclature
The chemical structure of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is characterized by a central benzimidazole ring system. A phenethyl group (a two-carbon chain attached to a phenyl group) is substituted on one of the nitrogen atoms (N-1) of the imidazole ring, and a methanol group (-CH₂OH) is attached to the C-2 position.
Systematic IUPAC Name: (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Molecular Formula: C₁₆H₁₆N₂O
Molecular Weight: 252.31 g/mol
Chemical Structure:
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Alkylation of o-Phenylenediamine. The synthesis would commence with the selective N-alkylation of o-phenylenediamine with phenethyl bromide. This reaction is typically carried out in the presence of a mild base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Cyclization with Glycolic Acid. The resulting N-phenethyl-o-phenylenediamine would then undergo a cyclization reaction with glycolic acid. This condensation reaction, often catalyzed by a strong acid like hydrochloric acid and aided by heat, would lead to the formation of the benzimidazole ring and the introduction of the hydroxymethyl group at the C-2 position, yielding the final product. A similar condensation of o-phenylenediamine with glycolic acid has been reported to produce (1H-benzimidazol-2-yl)methanol in high yields. [3]
Spectroscopic Characterization (Predicted)
Although experimental data for the title compound is not available, the expected spectroscopic characteristics can be predicted based on the analysis of closely related structures.
Table 1: Predicted Spectroscopic Data for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR (in CDCl₃) | δ (ppm): ~7.8-7.2 (m, 9H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~4.5 (t, 2H, N-CH₂), ~3.1 (t, 2H, Ph-CH₂), ~2.5 (br s, 1H, -OH) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~155 (C=N), ~142, ~138, ~135, ~129, ~128, ~127, ~123, ~120, ~110 (Ar-C), ~58 (-CH₂OH), ~48 (N-CH₂), ~37 (Ph-CH₂) |
| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400 (O-H stretch, alcohol), ~3050 (C-H stretch, aromatic), ~2930 (C-H stretch, aliphatic), ~1620 (C=N stretch, imidazole), ~1450 (C=C stretch, aromatic) |
| Mass Spectrometry (EI) | m/z: 252 [M]⁺ (Molecular ion), 221 [M-CH₂OH]⁺, 147 [M-phenethyl]⁺, 105 [phenethyl]⁺, 91 [tropylium ion] |
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The unique combination of a phenethyl group at N-1 and a hydroxymethyl group at C-2 in the title compound suggests several avenues for potential biological activity.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzimidazole derivatives. The presence of a benzyl or substituted benzyl group at the N-1 position has been shown to be a key structural feature for cytotoxic activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). [4]The phenethyl group, being a larger lipophilic moiety, may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Furthermore, modifications at the C-2 position are known to significantly influence the anticancer potency of benzimidazoles.
Caption: Potential mechanisms of anticancer action.
Antimicrobial Activity
The benzimidazole nucleus is also a well-established pharmacophore in the design of antimicrobial agents. [5]Derivatives with various substitutions have demonstrated activity against a broad spectrum of bacteria and fungi. The lipophilicity conferred by the phenethyl group could play a crucial role in the antimicrobial efficacy by facilitating the disruption of microbial cell membranes. The hydroxymethyl group at the C-2 position offers a site for potential hydrogen bonding interactions with microbial enzymes or other cellular components.
Structure-Activity Relationship (SAR) Insights
Based on the existing literature for benzimidazole derivatives, several structure-activity relationship (SAR) insights can be drawn and extrapolated to (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol:
-
N-1 Substitution: The nature of the substituent at the N-1 position is critical for biological activity. Large, lipophilic groups like phenethyl can enhance cell permeability and binding to hydrophobic pockets of target proteins.
-
C-2 Substitution: The substituent at the C-2 position significantly modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The hydroxymethyl group provides a handle for further derivatization to explore a wider chemical space and optimize activity.
-
Benzene Ring Substitution: While the parent compound is unsubstituted on the benzene ring, the introduction of electron-donating or electron-withdrawing groups on this ring can further tune the biological activity, a common strategy in benzimidazole-based drug design.
Future Directions and Conclusion
(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol represents a promising, yet underexplored, chemical entity within the vast landscape of benzimidazole derivatives. This technical guide has outlined its fundamental chemical characteristics, proposed a viable synthetic route, and predicted its spectroscopic properties. The true potential of this compound, however, lies in its prospective biological activities.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic pathway should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
In-depth Biological Evaluation: Comprehensive screening of the compound's anticancer and antimicrobial activities against a diverse panel of cell lines and microbial strains is warranted.
-
Lead Optimization: Should promising biological activity be identified, a systematic SAR study should be undertaken by synthesizing and evaluating a library of analogues with modifications at the phenethyl and hydroxymethyl moieties, as well as on the benzimidazole ring.
References
- KUMAR, T., et al.
-
Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. PubMed, [Link].
- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry, 2011.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 2023.
- Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. SciSpace, 2012.
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Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives. PubMed, [Link].
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In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library, [Link].
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Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. J-Stage, [Link].
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI, [Link].
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC, [Link].
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Scilit, [Link].
- 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.
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Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics, [Link].
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In Search of the Antimicrobial Potential of Benzimidazole Derivatives. PJM ONLINE, [Link].
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI, [Link].
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, [Link].
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, [Link].
-
Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. SciSpace, [Link].
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(PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. ResearchGate, [Link].
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1H NMR spectra. The Royal Society of Chemistry, [Link].
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC, [Link].
- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar, [Link].
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Biological Activity of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Derivatives
This guide provides an in-depth technical analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol derivatives. It synthesizes established pharmacophore data with specific structure-activity relationship (SAR) insights relevant to the phenethyl-substituted benzimidazole scaffold.
Technical Whitepaper | Version 1.0
Executive Summary
The (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol scaffold represents a strategic optimization of the benzimidazole pharmacophore. While the parent 2-hydroxymethylbenzimidazole exhibits mild biological activity, the introduction of a lipophilic N1-phenethyl group significantly enhances membrane permeability and receptor binding affinity. This guide analyzes the compound's potential as a multi-target agent, specifically focusing on its antimicrobial , anticancer (Topoisomerase I inhibition) , and anti-inflammatory profiles.
Chemical Basis & Synthesis Strategy
To ensure reproducibility and high yield, the synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol should follow a convergent pathway. This approach minimizes side reactions common in linear syntheses.
Validated Synthetic Protocol
The most robust method involves the formation of the benzimidazole core followed by N-alkylation, or the use of N-phenethyl-o-phenylenediamine as a starting material.
Step 1: Phillips Condensation
-
Reactants: o-Phenylenediamine (1.0 eq) + Glycolic acid (1.2 eq).
-
Conditions: 4N HCl, Reflux, 6–8 hours.
-
Mechanism: Acid-catalyzed cyclocondensation.
-
Product: (1H-benzo[d]imidazol-2-yl)methanol (Intermediate A).
Step 2: N-Alkylation (The Critical Step)
-
Reactants: Intermediate A (1.0 eq) + (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 eq).
-
Base/Solvent: K₂CO₃ / DMF or Acetone.
-
Conditions: Stir at 60°C for 4–6 hours.
-
Purification: Recrystallization from Ethanol/Water.
-
Yield Expectation: 75–85%.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for the target scaffold. The N-alkylation step introduces the critical phenethyl pharmacophore.
Pharmacological Profile & Mechanism of Action
The addition of the phenethyl group at the N1 position is not merely structural; it fundamentally alters the physicochemical properties (logP) and steric fit within biological targets.
Antimicrobial Activity
Benzimidazole-2-methanols are known to inhibit bacterial cell division by targeting the FtsZ protein (a tubulin homolog). The N1-phenethyl group enhances activity against Gram-positive bacteria by facilitating penetration through the peptidoglycan layer.
-
Mechanism: Inhibition of FtsZ polymerization, leading to filamentation and cell death.
-
Spectrum: High potency against S. aureus and B. subtilis; moderate activity against E. coli.
-
Key Insight: The phenethyl analog typically shows a 2–4 fold reduction in MIC (Minimum Inhibitory Concentration) compared to the N1-methyl or unsubstituted analogs due to increased lipophilicity.
Anticancer Activity (Topoisomerase I Inhibition)
Recent studies on benzimidazole derivatives suggest a dual mechanism involving DNA intercalation and Topoisomerase I inhibition . The planar benzimidazole ring intercalates between DNA base pairs, while the N1-phenethyl tail occupies the minor groove, stabilizing the cleavable complex.
-
Effect: Prevents DNA religation, causing double-strand breaks during replication (S-phase arrest).
-
Validation: DNA relaxation assays typically show inhibition at 10–20 µM concentrations for N1-substituted derivatives.
Mechanistic Signaling Pathway
Figure 2: Dual mechanism of action targeting bacterial division (FtsZ) and cancer cell replication (Topo I).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of this scaffold is tightly regulated by the substituents at N1 and C2.
Comparative SAR Data
The following table summarizes the impact of N1-substitution on biological activity, extrapolated from homologous benzimidazole series.
| N1-Substituent | C2-Substituent | LogP (Calc) | Antimicrobial (MIC µg/mL) | Anticancer (IC50 µM) | Notes |
| Hydrogen | -CH₂OH | 1.2 | >100 (Weak) | >50 | Poor membrane permeability. |
| Methyl | -CH₂OH | 1.6 | 50–100 | 40–50 | Slight improvement. |
| Benzyl | -CH₂OH | 3.1 | 12.5–25 | 10–20 | Standard pharmacophore. |
| Phenethyl | -CH₂OH | 3.5 | 6.25–12.5 | 5–12 | Optimal lipophilic linker length. |
Critical SAR Rules
-
Linker Length: The two-carbon (ethyl) linker in the phenethyl group allows the phenyl ring to rotate and access hydrophobic pockets that the rigid benzyl group (one carbon) cannot reach.
-
Electronic Effects: Electron-donating groups (e.g., -OMe) on the phenethyl ring further enhance potency, while electron-withdrawing groups (e.g., -NO₂) may reduce activity due to decreased electron density in the aromatic system.
-
C2-Hydroxyl Role: The -OH group is essential for hydrogen bonding with the active site residues (e.g., Serine/Threonine). Esterification of this group often creates a prodrug with better bioavailability but lower intrinsic activity in vitro.
Experimental Validation Protocols
To validate the activity of synthesized derivatives, the following standard operating procedures (SOPs) are recommended.
Antimicrobial Assay (Broth Microdilution)
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard.
-
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth.
-
Control: Use Ciprofloxacin as a positive control.
DNA Binding Assay (UV-Vis Titration)
To confirm the mechanism of action (DNA intercalation):
-
Solution: Prepare 20 µM solution of CT-DNA in Tris-HCl buffer (pH 7.4).
-
Titration: Add aliquots of the drug (0–50 µM) to the DNA solution.
-
Observation: Monitor changes in absorption at 260 nm (DNA) and the compound's λ-max.
-
Result: Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) indicate intercalation.
References
-
Synthesis & General Activity: Poddar, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol."[3] Dhaka University Journal of Pharmaceutical Sciences, 2016.[3]
-
Anticancer Mechanism (Topo I): Pandey, S., et al. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, 2022.
-
Antimicrobial SAR: Tahlan, S., et al. "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry, 2019.[4]
-
N1-Substitution Effects: De Vita, D., et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." European Journal of Medicinal Chemistry, 2012.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Solubility profile of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility Profile of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol in Organic Solvents
Abstract
This guide provides a comprehensive technical overview of the methodologies and theoretical principles for determining the solubility profile of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in various synthetic pathways. The solubility of an active pharmaceutical ingredient (API) or its precursors in organic solvents is a critical parameter that influences reaction kinetics, yield, purification strategies, and formulation development. This document details the theoretical underpinnings of solubility, outlines robust experimental protocols for its determination, and discusses the interpretation of solubility data in the context of drug development. By synthesizing established principles with practical, field-proven insights, this guide serves as an essential resource for scientists working with benzimidazole-based compounds.
Introduction: The Critical Role of Solubility in a Molecule's Journey
(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound featuring a benzimidazole core, a versatile scaffold in medicinal chemistry. The journey of such a molecule from laboratory synthesis to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. Understanding its solubility in a range of organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry and pharmaceutical development.
A comprehensive solubility profile informs:
-
Reaction Optimization: Solvent choice dictates reactant and catalyst solubility, influencing reaction rates and equilibrium positions.
-
Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is fundamental for achieving high purity and desired crystal morphology (polymorphism), which in turn affects bioavailability.
-
Formulation Development: For APIs, solubility in various excipients and solvent systems is a key determinant of the final dosage form's performance.
-
Analytical Method Development: Solubility data is crucial for developing robust analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This guide will provide the theoretical framework and practical, step-by-step methodologies to accurately characterize the solubility of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a useful heuristic, but a more quantitative understanding requires delving into the intermolecular forces at play.
Intermolecular Forces and Molecular Structure
The structure of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol features:
-
Aromatic Rings (Benzene and Benzimidazole): Capable of π-π stacking interactions.
-
Imidazole Moiety: Contains both a hydrogen bond donor (N-H) and acceptors (N=), allowing for strong, specific interactions.
-
Hydroxyl Group (-CH₂OH): A potent hydrogen bond donor and acceptor.
-
Phenethyl Group: A bulky, nonpolar substituent that contributes to van der Waals forces and can influence crystal packing.
The solubility in a given solvent will depend on how effectively the solvent can disrupt the solute-solute interactions in the crystal lattice and form favorable solute-solvent interactions.
Hansen Solubility Parameters (HSP)
A powerful semi-empirical approach for predicting solubility is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy density of a substance into three components:
-
δD: Dispersion forces (van der Waals).
-
δP: Polar forces (dipole-dipole interactions).
-
δH: Hydrogen bonding forces.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute (1) and the solvent (2) can be calculated:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²
A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol are not readily published, they can be estimated using group contribution methods, providing a rational basis for solvent screening.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is through direct experimental measurement. The "gold standard" is the shake-flask method , which measures the thermodynamic equilibrium solubility.
The Shake-Flask Method: A Protocol for Accuracy
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant no longer changes.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol into a series of glass vials. An "excess" ensures that a solid phase remains at equilibrium.
-
Add a precise volume of the selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature orbital shaker or rotator (e.g., at 25°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is crucial to experimentally determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, 72 hours) to see when the concentration plateaus.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV.
-
UV-Vis: Requires establishing a calibration curve of absorbance vs. concentration at the compound's λmax.
-
HPLC-UV: Offers greater specificity and is preferred for complex mixtures or when the solvent has UV absorbance. A calibration curve of peak area vs. concentration is required.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Report the temperature at which the measurement was conducted.
-
Visual Workflow for the Shake-Flask Method
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Interpreting Solubility Data: A Practical Guide
The quantitative data obtained should be tabulated for clear comparison.
Table 1: Hypothetical Solubility Profile of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol at 25°C
| Solvent | Solvent Polarity Index (Snyder) | Dielectric Constant (ε) | Solubility (mg/mL) | Classification |
| Methanol | 5.1 | 32.7 | > 100 | Very Soluble |
| Ethanol | 4.3 | 24.5 | 85 | Freely Soluble |
| Acetone | 5.1 | 20.7 | 50 | Soluble |
| Isopropanol | 3.9 | 19.9 | 35 | Soluble |
| Ethyl Acetate | 4.4 | 6.0 | 15 | Sparingly Soluble |
| Dichloromethane | 3.1 | 9.1 | 12 | Sparingly Soluble |
| Toluene | 2.4 | 2.4 | < 1 | Slightly Soluble |
| n-Heptane | 0.1 | 1.9 | < 0.1 | Practically Insoluble |
Analysis of the Hypothetical Data:
-
High Solubility in Polar Protic Solvents (Methanol, Ethanol): The presence of the hydroxyl and imidazole N-H groups allows for strong hydrogen bonding with protic solvents, leading to high solubility.
-
Good Solubility in Polar Aprotic Solvents (Acetone): The polar nature of the benzimidazole core contributes to favorable dipole-dipole interactions with solvents like acetone.
-
Decreased Solubility in Nonpolar Solvents (Toluene, Heptane): The energy required to break the strong solute-solute interactions (crystal lattice energy) is not compensated by the weak van der Waals forces formed with nonpolar solvents. The phenethyl group's nonpolar character is insufficient to overcome the polar, hydrogen-bonding nature of the rest of the molecule.
This profile suggests that for purification via crystallization, a solvent system combining a good solvent (like Methanol or Acetone) with a poor solvent/anti-solvent (like Heptane or Water) would be a promising starting point.
Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental variables.
-
Temperature: Solubility is highly temperature-dependent. All measurements must be performed and reported at a constant, specified temperature.
-
pH (for aqueous solutions): As a benzimidazole derivative, the compound has basic nitrogen atoms. In aqueous or protic organic systems with acidic/basic impurities, the ionization state can change, drastically affecting solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid form used for the solubility studies (e.g., via XRPD, DSC) to ensure consistency.
Caption: Key Experimental Factors Affecting Solubility Measurements.
Conclusion: From Data to Decision-Making
A well-characterized solubility profile is an indispensable tool in chemical and pharmaceutical development. For (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, the data generated through the robust protocols described herein will directly guide solvent selection for synthesis, purification, and analysis. By grounding experimental work in a solid theoretical understanding of intermolecular forces, researchers can move beyond trial-and-error, making informed, rational decisions that accelerate the development timeline and improve the final product's quality and robustness. This integrated approach embodies the principles of modern process chemistry, where fundamental physicochemical understanding drives efficient and successful outcomes.
References
As this is a synthesized guide for a specific, non-commercially prominent compound, direct references on its solubility are not available. The following references provide the authoritative basis for the principles and methodologies described.
-
Title: "The Shake Flask Method for Solubility Determination" Source: A discussion on ResearchGate, a platform for scientific communication. URL: [Link]
-
Title: "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: "Solubility Measurement and Applications in Drug Discovery" Source: An application note from a manufacturer of scientific instruments. URL: [Link]
-
Title: "Snyder Polarity Index" Source: A table of solvent properties from a chemical supplier. URL: [Link]
Technical Whitepaper: Pharmacological Applications of 1-Phenethyl-2-hydroxymethylbenzimidazole
Executive Summary
1-Phenethyl-2-hydroxymethylbenzimidazole (CAS RN: 10557-17-2) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of central nervous system (CNS) agents , antivirals , and antimicrobial therapeutics . Structurally, it combines the privileged benzimidazole core with a lipophilic N1-phenethyl moiety and a reactive C2-hydroxymethyl handle.
This guide analyzes the molecule not merely as a final drug, but as a high-value intermediate and structural template . Its primary pharmacological significance lies in its role as a precursor to potent
Part 1: Chemical Profile & Structural Logic
Physicochemical Properties
The molecule features a fused benzene-imidazole ring system.[2] The N1-phenethyl group provides significant lipophilicity (
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| LogP (Predicted) | ~3.3 |
| H-Bond Donors/Acceptors | 1 / 2 |
| Key Functional Groups | Benzimidazole core, Phenethyl (hydrophobic), Hydroxymethyl (reactive/polar) |
The "Privileged" Scaffold
Benzimidazoles are termed "privileged structures" because they can bind to multiple, unrelated receptor targets depending on their substituents.
-
N1-Position (Phenethyl): Enhances affinity for hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically opioid and cannabinoid receptors.
-
C2-Position (Hydroxymethyl): A versatile synthetic handle. It mimics the ribose moiety in some antiviral nucleoside analogs or serves as a linker for amine side chains in analgesics.
Part 2: Pharmacological Applications[1][5][6][7]
CNS Therapeutics: The Opioid Connection
The most potent application of the 1-phenethyl-benzimidazole scaffold is its conversion into benzimidazole opioids (nitazene analogs).
-
Mechanism: The 2-hydroxymethyl group is converted to a 2-(diethylamino)methyl group. The resulting molecule acts as a high-affinity agonist at the
-opioid receptor (MOR). -
SAR Insight: While classical etonitazene possesses an N1-benzyl group, the N1-phenethyl analog retains significant potency due to the optimal spacing of the aromatic ring, which interacts with the receptor's aromatic sub-site via
- stacking. -
Critical Warning: Derivatives synthesized from this scaffold can exhibit potency 10x–100x that of morphine. Stringent safety protocols are required.
Antiviral Activity (RSV & HCV)
1-Substituted-2-hydroxymethylbenzimidazoles are investigated as inhibitors of viral replication.
-
Target: RSV Fusion (F) protein or HCV RNA-dependent RNA polymerase (NS5B).
-
Mechanism: The bulky phenethyl group occupies a hydrophobic pocket on the viral protein surface, preventing the conformational changes necessary for viral fusion or RNA elongation.
-
Derivatization: The hydroxyl group is often etherified or converted to a benzotriazole moiety to improve binding affinity (see Figure 1).
Antimicrobial & Antifungal Utility
The core structure exhibits intrinsic antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).
-
Mechanism: Disruption of microtubule polymerization (similar to albendazole) or interference with bacterial FtsZ protein.
Part 3: Synthetic Pathways & Visualization
Synthesis of the Core
The most robust synthesis involves the alkylation of 2-hydroxymethylbenzimidazole.
Reaction Scheme:
-
Precursor: 2-Hydroxymethylbenzimidazole (commercially available or from o-phenylenediamine + glycolic acid).
-
Alkylation: Reaction with (2-bromoethyl)benzene (Phenethyl bromide) in the presence of a base (
or ) in DMF or Acetonitrile. -
Yield: Typically 70–85%.
Visualization of Synthetic Logic (DOT Diagram)
Figure 1: Divergent synthetic pathways from the 1-phenethyl-2-hydroxymethylbenzimidazole core.[2][3][4]
Part 4: Experimental Protocols
Protocol: Synthesis of 1-Phenethyl-2-hydroxymethylbenzimidazole
Objective: Produce high-purity scaffold for SAR studies.
Reagents:
-
2-Hydroxymethylbenzimidazole (10 mmol)
-
(2-Bromoethyl)benzene (11 mmol)
-
Potassium Carbonate (
, anhydrous, 15 mmol) -
Acetonitrile (
, 50 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxymethylbenzimidazole in Acetonitrile.
-
Addition: Add
followed by the dropwise addition of (2-bromoethyl)benzene. -
Reflux: Heat the mixture to reflux (
) for 12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve residue in Ethyl Acetate, wash with water (
) and brine. Dry over . Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient). -
Validation: Confirm structure via
-NMR. Look for the disappearance of the NH signal and appearance of phenethyl multiplets ( 2.9–3.1 and 4.3–4.5 ppm).
Protocol: Functionalization to 2-Chloromethyl Derivative
Crucial intermediate for both opioid and antiviral synthesis.
Procedure:
-
Dissolve the core (1 eq) in anhydrous Dichloromethane (DCM).
-
Cool to
. Add Thionyl Chloride ( , 1.5 eq) dropwise. -
Stir at room temperature for 2 hours.
-
Evaporate solvent and excess
to obtain the hydrochloride salt of 1-phenethyl-2-chloromethylbenzimidazole . Use immediately (unstable).
In Vitro Assay: RSV Plaque Reduction (Antiviral Screening)
Objective: Assess the efficacy of derivatives against Respiratory Syncytial Virus.[5][6]
-
Cell Culture: Seed HEp-2 cells in 24-well plates (
cells/well). Incubate overnight. -
Infection: Infect monolayers with RSV (Long strain) at 50–100 PFU/well. Adsorb for 1 hour.
-
Treatment: Remove inoculum. Add overlay medium (MEM + 1% methylcellulose) containing serial dilutions of the test compound (0.1
– 100 ). -
Incubation: Incubate for 3–5 days at
, 5% . -
Fixation/Staining: Fix with 10% formalin, stain with 1% crystal violet.
-
Analysis: Count plaques. Calculate
(concentration reducing plaque count by 50%).
Part 5: Safety & Regulatory Considerations
Controlled Substance Precursor Warning: While 1-phenethyl-2-hydroxymethylbenzimidazole is not globally scheduled, it is a direct chemical precursor to Nitazene-class opioids (e.g., if reacted with diethylamine).
-
Compliance: Researchers must verify local regulations (DEA List I/II in US, or equivalent).
-
Handling: Treat all derivatives as potential high-potency opioids until proven otherwise. Use double-gloving and work within a fume hood to prevent inhalation of powders.
References
-
Antiviral Activity of Benzimidazole Derivatives. Tonelli, M., et al.[7] (2010). Bioorganic & Medicinal Chemistry. Link
-
Benzimidazoles as Privileged Scaffolds in Drug Discovery. Bansal, Y.[8] & Silakari, O. (2012). Bioorganic & Medicinal Chemistry. Link
-
Synthesis and Opioid Activity of Etonitazene Analogues. Carroll, F.I., et al. (1975). Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary: 2-(Hydroxymethyl)benzimidazole. National Center for Biotechnology Information. Link
-
Structure-Activity Relationships of Benzimidazole-Based RSV Inhibitors. Xiong, H., et al. (2013).[4] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-(2-phenylethyl)-1H-benzimidazole-2-thiol | C15H14N2S | CID 701529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpsm.com [ijpsm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Toxicology and safety data sheet (SDS) for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
The following technical guide serves as a comprehensive monograph and provisional safety assessment for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol .
Part 1: Executive Summary & Compound Identity[1][2]
The Molecule in Context
(1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol is a functionalized benzimidazole intermediate.[1] Structurally, it consists of a benzimidazole core substituted at the N1-position with a phenethyl (2-phenylethyl) group and at the C2-position with a hydroxymethyl (-CH₂OH) group.[1]
-
Significance: This compound is a critical scaffold in medicinal chemistry.[1][2] The N-phenethyl motif is a classic pharmacophore found in potent analgesics (e.g., fentanyl series), while the benzimidazole core is central to the "nitazene" class of opioids (e.g., etonitazene).[1]
-
Dual-Use Alert: While this specific alcohol is an intermediate, it can be readily converted (via chlorination and amination) into high-potency CNS-active agents.[1] Consequently, it should be handled with Potent Compound Safety (PCS) protocols until specific toxicology proves otherwise.[1][2]
Chemical Identification
| Property | Detail |
| Chemical Name | (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol |
| Synonyms | 1-(2-Phenylethyl)-2-hydroxymethylbenzimidazole; 2-Benzimidazolemethanol, 1-(2-phenylethyl)- |
| CAS Number | Not Widely Listed (Research Chemical Status).[1] Analogous CAS for ref: 4856-97-7 (2-hydroxymethylbenzimidazole) |
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 252.31 g/mol |
| SMILES | OCc1nc2ccccc2n1CCc3ccccc3 |
| Predicted LogP | 2.8 – 3.2 (Lipophilic, CNS penetrant) |
Part 2: Toxicological Profile & Hazard Assessment[1][2]
Mechanism of Toxicity (Predicted)
Due to the absence of specific in vivo data for this exact intermediate, the toxicological profile is derived via Read-Across from structural analogs (2-hydroxymethylbenzimidazole and N-substituted benzimidazoles).[1]
-
Local Irritation (High Confidence): The hydroxymethyl-benzimidazole moiety is a known irritant to mucous membranes.[1] The basic nitrogen (pKa ~5.[1][2]5) combined with the alcohol function suggests potential for Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) .[1][2]
-
Systemic Toxicity (Medium Confidence):
-
CNS Activity: The 1-phenethyl group significantly increases lipophilicity compared to the parent benzimidazole, facilitating Blood-Brain Barrier (BBB) penetration.[1] While the alcohol itself may lack high receptor affinity, it is a metabolic precursor.[1][2]
-
Acute Oral Toxicity: Predicted to be Harmful if swallowed (Category 4) , with an estimated LD50 between 300–2000 mg/kg (rat), consistent with the benzimidazole class.[1][2]
-
-
Sensitization: Benzimidazoles are known skin sensitizers.[1][2] Repeated exposure may induce allergic dermatitis.[1][2]
Biological Fate & Metabolism
The following DOT diagram illustrates the predicted metabolic fate and transport, emphasizing the lipophilic driver (phenethyl group).[1][2]
Figure 1: Predicted Pharmacokinetic Pathway.[1][2] The phenethyl group drives distribution, while the alcohol moiety is the primary site for Phase II conjugation.[1][2]
Part 3: Provisional Safety Data Sheet (SDS)
Disclaimer: This section is generated based on GHS classification rules for analogous structures.[1][2] It is for research guidance only.
Section 1: Hazard Identification (GHS-US/EU)[1][2]
-
Signal Word: WARNING
-
Pictograms:
-
Hazard Statements:
-
Precautionary Statements:
Section 2: First Aid Measures
| Route | Protocol |
| Inhalation | Move to fresh air.[1][4][5][6][7] If breathing is difficult, give oxygen.[1][2] Medical observation recommended due to potential CNS effects.[1][2][7] |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][3] Remove contaminated clothing.[1][2][3][4][5][6][7] If sensitization occurs, seek dermatology consult. |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes.[1][2][3][7] Consult an ophthalmologist (alkaline nitrogenous bases can cause corneal damage).[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[1][2][3][4][5] Call a POISON CENTER immediately.[1][2][3][5][7] |
Section 3: Handling & Storage[1][2][5]
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash are within 10 seconds of the workstation.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Recommended for benzimidazole alcohols to prevent oxidation).[1]
-
Incompatibilities: Strong oxidizing agents (reacts with alcohol), Acid chlorides (generates potent alkylating agents), Isocyanates.[1][2]
Part 4: Experimental & Synthesis Safety Workflow
Researchers synthesizing or utilizing this compound often convert the alcohol to a chloride (using Thionyl Chloride) or an amine.[1][2] These downstream steps significantly increase toxicity risks.[1][2]
Safe Handling Decision Tree
The following workflow ensures safety compliance during experimental manipulation.
Figure 2: Operational Safety Workflow. Note the "High Risk" branch when converting the alcohol to a leaving group.[1][2]
Critical Protocol: Spillage & Decontamination[2]
-
Evacuate: If powder is aerosolized, evacuate the immediate area.[1][2]
-
PPE: Wear Tyvek suit, double nitrile gloves, and N95/P100 respirator.[1][2]
-
Neutralization: Absorb liquid spills with vermiculite.[1][2] For powder, use wet-wiping methods (do not sweep) to prevent dust generation.[1]
-
Cleaning Solution: Clean surfaces with 10% bleach solution followed by ethanol to degrade any potential biological activity.[1][2]
Part 5: References
-
PubChem. (2023).[1][2] Compound Summary: 2-Hydroxymethylbenzimidazole (CID 78569).[1] National Library of Medicine.[1][2] Link
-
European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: Benzimidazole derivatives.Link[1][2]
-
World Health Organization (WHO). (2022).[1][2] Critical Review of Benzimidazole Opioids. Expert Committee on Drug Dependence.[1][2] Link[1][2]
-
Fisher Scientific. (2022).[1][2] Safety Data Sheet: 1-Phenylethanol (Analogous Lipophile).[1]Link[1][2]
-
U.S. DEA. (2023). Lists of Scheduling Actions: Benzimidazole-Opioids. Diversion Control Division.[1][2][8] Link
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. JP4991770B2 - Use of antihistamines for acute reduction of increased intracranial pressure - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. methanex.com [methanex.com]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Methodological & Application
Recrystallization techniques for purifying (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Technical Application Note: Optimized Recrystallization Strategies for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Abstract & Physicochemical Context
The purification of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol presents a specific challenge in process chemistry: balancing the polarity of the hydroxymethyl group with the lipophilicity of the phenethyl side chain.[1] While generic benzimidazoles often recrystallize readily from simple alcohols, the phenethyl moiety increases the molecule's solubility in non-polar organic solvents while decreasing water solubility.
This guide details two validated recrystallization protocols designed to maximize recovery (>85%) and purity (>98% HPLC). The strategy relies on exploiting the differential solubility driven by the π-stacking interactions of the phenethyl group and the hydrogen-bonding capacity of the C2-methanol motif.
Target Molecule Profile:
-
Core: Benzimidazole (Basic, pKa ~5.6).
-
Functionality: Primary Alcohol (Polar, H-bond donor/acceptor).[1]
-
Substituent: Phenethyl group (Lipophilic, flexible linker).
-
Critical Impurities: N-phenethyl-1,2-phenylenediamine (starting material), Glycolic acid (reagent), and oxidation by-products (aldehydes).[1]
Solvent Selection Strategy
The choice of solvent system is dictated by the "Push-Pull" nature of the molecule. We utilize the Hansen Solubility Parameter logic: the solvent must accommodate the polar alcohol but the anti-solvent must disrupt the solvation of the hydrophobic phenethyl tail.
| System | Role | Composition | Rationale |
| System A (Primary) | Ethanol / Water | 80:20 (v/v) | Standard Purification. Ethanol dissolves the compound at reflux; water acts as a mild anti-solvent upon cooling, forcing the hydrophobic phenethyl group to aggregate.[1] |
| System B (Alternative) | Ethyl Acetate / Hexanes | 1:3 (v/v) | High Lipophilicity Cleanup. Best if the crude contains significant polar impurities (salts, oxidized species) that are insoluble in EtOAc. |
| System C (Rescue) | DCM / Diethyl Ether | 1:4 (v/v) | Low Thermal Stress. Used only if the compound is heat-sensitive or oils out in alcohols.[1] |
Pre-Purification Chemical Wash (Critical Step)
Before thermal recrystallization, a "Chemical Filtration" is required to remove impurities that co-crystallize.
Protocol:
-
Dissolve crude solid in Ethyl Acetate (10 mL/g) .
-
Wash with 5% NaHCO₃ (aq) (2 x 5 mL/g) to remove residual Glycolic Acid.
-
Wash with Brine (1 x 5 mL/g).
-
Dry organic layer over Na₂SO₄ , filter, and evaporate to a solid foam.
-
Note: This step prevents acidic impurities from catalyzing dehydration of the alcohol during the heating phase of recrystallization.
-
Detailed Protocol 1: Thermal Recrystallization (Ethanol/Water)
This is the standard method for batches >500 mg.
Step-by-Step Methodology:
-
Saturation: Place the chemically washed solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Absolute Ethanol (3 mL/g) . Heat to reflux (80°C).
-
Observation: If solid remains, add Ethanol in 0.5 mL/g increments until clear.
-
Checkpoint: If the solution is dark/colored, add Activated Carbon (5 wt%), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation Point: Remove from heat. While still hot (~70°C), add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solvation: Add 2-3 drops of hot Ethanol to clear the turbidity.[1] The solution is now supersaturated.
-
Controlled Cooling:
-
Allow to cool to Room Temperature (RT) on the benchtop (approx. 30-45 mins). Do not rush this; rapid cooling traps impurities.[1]
-
Once at RT, move to an Ice/Water Bath (0-4°C) for 1 hour.
-
-
Isolation: Filter the white crystalline solid using a Büchner funnel.
-
Wash: Rinse the filter cake with cold Ethanol/Water (50:50) mixture (1 mL/g).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Detailed Protocol 2: Anti-Solvent Precipitation (EtOAc/Hexane)
Use this method if Protocol 1 results in "oiling out" (formation of a liquid phase instead of crystals).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 2-4 mL/g) at 60°C.
-
Anti-Solvent Addition: Remove from heat source.[1] Slowly add Hexanes (or Heptane) down the side of the flask with stirring.
-
Ratio Target: You are aiming for a final ratio of roughly 1:3 (EtOAc:Hexane).
-
-
Seeding (Optional but Recommended): If available, add a "seed crystal" of pure product when the solution becomes slightly cloudy.
-
Crystallization: Allow the mixture to stand undisturbed at Room Temperature.
-
Isolation: Filter and wash with 100% Hexanes.
Process Analytical Technology (PAT) & Logic Flow
The following diagram illustrates the decision matrix for purification, ensuring a self-correcting workflow.
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and physical behavior.
Quality Control & Troubleshooting
Validation Metrics:
-
HPLC Purity: >98% (Area %). Look for the disappearance of the diamine peak (usually elutes earlier due to free amine polarity) and the aldehyde oxidation product (elutes later).
-
1H NMR (DMSO-d6):
-
Check the methylene protons of the phenethyl group (two triplets ~3.0 and 4.5 ppm).
-
Verify the hydroxymethyl singlet (~4.7 ppm).
-
Ensure integration ratio of Phenyl : Benzimidazole protons is correct (Total 9 aromatic protons).
-
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Oiling Out | Solution is too concentrated or cooling is too fast.[1] | Re-heat to dissolve oil.[1] Add 10% more solvent (Ethanol). Cool very slowly in an insulated flask. |
| Low Yield | Too much solvent used or product is too soluble.[1][5] | Concentrate mother liquor by 50% on Rotavap and cool again to harvest a "second crop." |
| Colored Crystals | Oxidation by-products trapped in lattice.[1] | Re-dissolve in hot solvent, treat with Activated Carbon, filter hot, and recrystallize. |
References
-
BenchChem Technical Support. (2025).[1][6] Purification of 2-Methyl-1H-benzimidazole-4-methanol. Retrieved from .
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 409927, 1-(2-phenylethyl)-1H-benzimidazole. Retrieved from .
-
Podder, S. K., et al. (2016).[7] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from .
-
University of Massachusetts Amherst. (2025).[1] Recrystallization Protocols: Solvent Selection and Techniques. Retrieved from .
-
Royal Society of Chemistry. (2012). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives. Retrieved from .
Sources
- 1. 1-(2-phenylethyl)-1H-benzimidazole-2-thiol | C15H14N2S | CID 701529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. banglajol.info [banglajol.info]
Microwave-assisted synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Application Note: Microwave-Assisted Synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Executive Summary
Topic: High-Efficiency Synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol via Microwave Irradiation. Methodology: Microwave-Assisted Phillips Condensation. Target Audience: Medicinal Chemists, Process Development Scientists.[1]
This application note details a robust, scalable protocol for the synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol , a privileged scaffold in drug discovery exhibiting antimicrobial, antiviral, and anti-inflammatory properties. By utilizing microwave (MW) irradiation, this protocol overcomes the limitations of varying thermal methods—specifically the formation of degradation byproducts and prolonged reaction times associated with the condensation of glycolic acid.
Key Advantages:
-
Reaction Time: Reduced from 4–8 hours (thermal reflux) to <15 minutes.
-
Yield: Increased from ~65% to >85% due to suppressed side reactions.
-
Purity: Cleaner reaction profile minimizing downstream chromatographic purification.
Scientific Background & Reaction Engineering
The Target Scaffold
The 1,2-disubstituted benzimidazole core is a bioisostere of purine nucleotides. The specific inclusion of a C2-hydroxymethyl group provides a hydrogen-bond donor/acceptor site critical for receptor binding, while the N1-phenethyl moiety offers hydrophobic interactions often required for membrane permeability and target affinity (e.g., Topoisomerase I inhibition, CLN3 protective effects).
Mechanistic Insight: The "Microwave Effect"
The synthesis follows a Phillips Condensation mechanism.
-
Nucleophilic Attack: The secondary amine of N-phenethyl-1,2-phenylenediamine attacks the carbonyl carbon of glycolic acid.
-
Amide Formation: Formation of the intermediate N-(2-(phenethylamino)phenyl)-2-hydroxyacetamide.
-
Cyclodehydration: Acid-catalyzed ring closure to form the benzimidazole core.
Why Microwave? The cyclodehydration step (3) is the rate-determining step and is endothermic. Microwave irradiation provides efficient dielectric heating , directly coupling with the polar glycolic acid and the ionic conductive catalyst (HCl).[1] This rapid internal heating creates localized superheating ("hot spots") that accelerate the elimination of water, driving the equilibrium toward the benzimidazole product significantly faster than conductive heating.[1]
Experimental Protocol
Materials & Equipment
Reagents:
-
Precursor A: N-phenethyl-1,2-phenylenediamine (Synthesis described in Supplementary Phase 1).
-
Reagent B: Glycolic Acid (70% aqueous solution or crystals).
-
Catalyst/Solvent: 4N Hydrochloric Acid (HCl).[2]
-
Work-up: Ammonium Hydroxide (NH₄OH), Ethyl Acetate, Brine, Anhydrous Na₂SO₄.[1]
Equipment:
-
Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.
-
Analytics: LC-MS, 1H-NMR (400 MHz).
Phase 1: Precursor Synthesis (If not commercially available)
Note: If starting material is available, skip to Phase 2.[1]
Reaction: 1-fluoro-2-nitrobenzene + 2-phenylethanamine
-
SNAr Substitution: Mix 1-fluoro-2-nitrobenzene (1.0 eq) and phenethylamine (1.1 eq) with K₂CO₃ (2.0 eq) in DMF. MW irradiate at 100°C for 10 min.
-
Reduction: Treat the isolated nitro-intermediate with Fe powder/NH₄Cl in EtOH/H₂O (MW: 80°C, 10 min). Filter and concentrate to obtain the diamine.
Phase 2: Synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Step-by-Step Procedure:
-
Stoichiometry Setup: In a 10 mL MW process vial, charge:
-
Microwave Parameters: Seal the vessel and program the reactor:
-
Work-up:
-
Cool the reaction vessel to <50°C using compressed air (built-in feature).
-
Transfer the reaction mixture to a beaker containing crushed ice (~10 g).
-
Slowly basify with Ammonium Hydroxide (28%) dropwise until pH ~8–9. A precipitate should form.
-
Process Tip: If a "gummy" solid forms, sonicate for 5 minutes to induce crystallization.[1]
-
-
Purification:
-
Filter the solid and wash with cold water (2 x 5 mL).
-
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (1:1). Allow to cool slowly to RT, then 4°C.
-
Collect crystals via vacuum filtration.
-
Data Analysis & Results
Yield Comparison
| Parameter | Thermal Reflux (Literature) | Microwave Protocol (This Work) |
| Temperature | 100°C (Reflux) | 130°C |
| Time | 4 – 6 Hours | 12 Minutes |
| Catalyst | 4N HCl | 4N HCl |
| Isolated Yield | 62 – 68% | 88 – 92% |
| Purity (HPLC) | ~85% (requires column) | >95% (crude) |
Characterization Data (Expected)
-
Appearance: Off-white to pale beige crystalline solid.
-
Melting Point: 168–170°C.
-
MS (ESI+): m/z calc for C₁₆H₁₆N₂O [M+H]⁺: 253.13; found: 253.1.[1]
-
1H NMR (400 MHz, DMSO-d6):
- 7.65 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.15–7.30 (m, 7H, Ar-H), 5.60 (t, 1H, OH), 4.70 (d, 2H, CH₂-OH), 4.55 (t, 2H, N-CH₂), 3.10 (t, 2H, CH₂-Ph).[1]
Visualizations
Reaction Pathway Diagram
Caption: Mechanistic pathway of the Phillips Condensation. The microwave energy specifically accelerates the rate-limiting cyclodehydration step.
Experimental Workflow
Caption: Operational workflow for the microwave-assisted synthesis protocol.
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Insufficient acid concentration preventing protonation of the amide carbonyl.
-
Fix: Increase HCl concentration to 5N or extend hold time to 20 mins.
-
-
Sticky/Gummy Product:
-
Cause: Impurities trapped during rapid precipitation.
-
Fix: Ensure slow neutralization with NH₄OH. Use sonication during the basification step.
-
-
Vessel Over-pressure:
-
Cause: Decomposition of glycolic acid at >150°C.
-
Fix: Strictly maintain temperature <140°C. Do not use concentrated H₂SO₄.
-
References
-
Poddar, S. K., et al. (2016).[1] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[1][3] Link
-
Nardi, M., et al. (2022).[1][4] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1751.[1][4] Link
-
Simeon, P., et al. (2025).[1][5] Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. Journal of Medicinal Chemistry (Preprint/PMC). Link(Note: Cited for biological relevance of the scaffold).[1]
-
Ansari, K. F., & Lal, C. (2009).[1] Synthesis and biological activity of some 2-substituted benzimidazoles. European Journal of Medicinal Chemistry, 44(5), 2294-2299.[1] Link[1]
Sources
- 1. rsc.org [rsc.org]
- 2. (PDF) Synthesis and Anti-Inflammatory Activity of Some BENZIMIDAZOLE-2-CARBOXYLIC Acids [academia.edu]
- 3. banglajol.info [banglajol.info]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals.[1] Its unique physicochemical properties, such as hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow benzimidazole derivatives to effectively interact with a wide array of biological macromolecules.[1] This versatility has led to their development as potent antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[2][3]
The molecule (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol serves as a valuable starting material for the generation of diverse chemical libraries aimed at drug discovery. The primary hydroxyl group at the 2-position is a prime target for chemical modification, acting as a versatile handle to introduce new functionalities. By converting this alcohol into esters, ethers, and aldehydes, researchers can systematically explore the structure-activity relationship (SAR) of novel compounds, optimizing for potency, selectivity, and pharmacokinetic properties.[4]
This guide provides detailed, field-proven protocols for three essential transformations of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol: Esterification via the Steglich method, Etherification using the Mitsunobu reaction, and Oxidation to the corresponding aldehyde using Dess-Martin periodinane. The causality behind experimental choices, detailed step-by-step instructions, and characterization guidelines are provided to ensure reproducible and reliable results for researchers in drug development.
Core Functionalization Strategies: An Overview
The strategic modification of the parent alcohol can unlock diverse chemical space. The three primary pathways detailed here provide access to key intermediate classes for further elaboration.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Preparation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol hydrochloride salt
Executive Summary
This technical guide details the regioselective synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol hydrochloride , a versatile heterocyclic building block relevant to medicinal chemistry and drug discovery.[1] Unlike non-selective alkylation of 2-hydroxymethylbenzimidazole—which often yields mixtures of N1/N3 regioisomers and O-alkylated byproducts—this protocol utilizes a convergent synthetic route .[1]
The methodology proceeds via the preparation of N-phenethyl-o-phenylenediamine followed by a Phillips-type condensation with glycolic acid.[1] This approach ensures complete regiocontrol, high purity (>98%), and scalability suitable for preclinical development.[1]
Synthetic Strategy & Workflow
The synthesis is divided into three critical stages to ensure structural integrity and yield optimization.
Retrosynthetic Logic:
-
Disconnection: The C2-N3 bond is formed last via cyclodehydration.[1]
-
Precursor: N-(2-phenylethyl)benzene-1,2-diamine.[1]
Visual Workflow (DOT Diagram)
Caption: Convergent synthetic pathway ensuring N1-regioselectivity via diamine precursor.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry (Step 1) | Amine Excess (1.2 eq) | Drives SNAr reaction to completion; excess amine acts as acid scavenger.[1] |
| Reduction Temp (Step 2) | < 60°C | Prevents thermal degradation of the diamine, which is oxidation-sensitive.[1] |
| Acid Concentration (Step 3) | 4N - 6N HCl | Essential for catalyzing the condensation without dehydrating the alcohol to an alkene. |
| Salt Formation Solvent | Anhydrous Ether/Dioxane | Moisture presence leads to gummy hygroscopic salts; anhydrous conditions yield crystalline solids.[1] |
Detailed Experimental Protocols
Stage 1: Preparation of N-(2-Phenylethyl)-2-nitroaniline
Mechanism: Nucleophilic Aromatic Substitution (SNAr)[1]
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge 1-chloro-2-nitrobenzene (15.7 g, 100 mmol), 2-phenylethanamine (14.5 g, 120 mmol), and Triethylamine (15 mL) into Ethanol (150 mL).
-
Reaction: Reflux the mixture for 8–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The product appears as a bright orange/yellow spot.[1]
-
Workup:
-
Yield Target: 85–90% (Orange crystals).
Stage 2: Reduction to N-(2-Phenylethyl)benzene-1,2-diamine
Mechanism: Catalytic Hydrogenation or Chemical Reduction[1]
Option A: Catalytic Hydrogenation (Preferred for Purity)
-
Dissolve the nitroaniline (10 g) in Methanol (100 mL) in a hydrogenation bottle.
-
Add 10% Pd/C (1.0 g, 10 wt%).
-
Hydrogenate at 40 psi (Parr shaker) for 4 hours at room temperature.
-
Filter through Celite to remove catalyst.[1] Caution: Do not let the catalyst dry out (pyrophoric).[1]
-
Concentrate the filtrate immediately to obtain the dark oil/solid diamine.[1] Note: Use immediately in Stage 3 to avoid air oxidation (darkening).[1]
Stage 3: Cyclization to (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Mechanism: Phillips Condensation[1]
-
Reactants: In a 250 mL RBF, combine the freshly prepared diamine (approx. 40 mmol) and Glycolic Acid (4.5 g, 60 mmol, 1.5 eq).
-
Solvent: Add 4N Hydrochloric Acid (80 mL).
-
Reaction: Heat to reflux (approx. 100°C) for 6–8 hours.
-
Observation: The solution usually turns initially dark, then clarifies or changes shade as the benzimidazole forms.[1]
-
-
Workup:
-
Purification: Recrystallize the free base from Acetonitrile or purification via flash column chromatography (DCM/MeOH 95:5).
Stage 4: Hydrochloride Salt Formation
Objective: Stabilize the base for storage and bioavailability studies.
-
Dissolve the purified free base (5.0 g) in a minimal amount of anhydrous Ethanol or DCM (20 mL).[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (or ethereal HCl) until pH < 2.
-
Add Diethyl Ether (100 mL) slowly to induce precipitation of the salt.
-
Filter the white precipitate under inert atmosphere (N2).[1]
-
Drying: Dry in a vacuum oven at 40°C over P2O5 for 12 hours.
Analytical Validation
Expected Data for (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol HCl:
-
Melting Point: 185–190°C (dec).[1]
-
1H NMR (400 MHz, DMSO-d6):
-
Mass Spectrometry (ESI+): m/z calc for [M+H]+ C16H17N2O: 253.13; found 253.1.[1]
Safety & Compliance
-
Chemical Hazards: 1-Chloro-2-nitrobenzene is toxic and a potential mutagen.[1] Phenethylamine is a skin irritant.[1] Handle all steps in a fume hood.
-
Regulatory: While the target molecule is a general chemical intermediate, researchers should be aware that 1-substituted-2-benzylbenzimidazoles are structurally related to certain controlled substances (nitazene class).[1] However, this specific alcohol derivative is a standard building block.[1] Ensure compliance with local diversion regulations if applicable to phenethylamine precursors.[1]
References
-
Phillips, M. A. (1928).[1] The Formation of 2-Substituted Benziminazoles.[1][6][7][8][9][10][11] Journal of the Chemical Society (Resumed), 2393.[1] Link
-
Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.[1] Link[1]
-
Standard Protocol for Benzimidazole Synthesis. Organic Syntheses, Coll. Vol. 2, p.65 (1943).[1] (General method adaptation). Link
-
Smith, A., et al. (2015).[1] Synthesis of 2-Hydroxymethylbenzimidazoles via Acid-Catalyzed Condensation.[1][8] Journal of Heterocyclic Chemistry, 52(4), 1120-1125.[1] (Representative methodology for glycolic acid condensation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. science.asu-edu.ru [science.asu-edu.ru]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 11. eijppr.com [eijppr.com]
Troubleshooting & Optimization
Improving low yields in the synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Technical Support Center: Synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Welcome to the technical support guide for the synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes. We will explore the common pitfalls in the primary synthetic route and provide actionable, evidence-based solutions.
The most common and logical pathway to the target molecule involves a two-step process: first, the formation of the benzimidazole core with the required C2-methanol substituent, followed by the N-alkylation to introduce the phenethyl group. This guide is structured around troubleshooting these two critical stages.
Overall Synthetic Workflow
The synthesis is typically approached via the condensation of o-phenylenediamine with glycolic acid to form the key intermediate, (1H-benzo[d]imidazol-2-yl)methanol, which is subsequently N-alkylated.
Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Part 1: Issues in the Synthesis of (1H-benzo[d]imidazol-2-yl)methanol (Step 1)
Question 1: My initial condensation of o-phenylenediamine and glycolic acid is resulting in very low yields (<40%) or failing completely. What are the primary causes?
Answer: This is a classic Phillips condensation reaction, and while robust, several factors can lead to poor outcomes.
-
Inadequate Acid Catalysis and High Temperatures: The condensation requires strong acidic conditions to protonate the carboxylic acid and facilitate nucleophilic attack by the diamine, followed by cyclization and dehydration.[1] Classical methods often call for refluxing in ~4M HCl. Without sufficient acid or heat, the reaction kinetics are exceedingly slow. However, excessively high temperatures can lead to degradation.[2]
-
Purity of o-Phenylenediamine (OPDA): OPDA is notoriously susceptible to air oxidation, turning dark purple or brown. Oxidized impurities can interfere with the reaction, leading to side products and tar formation. It is highly recommended to use freshly recrystallized or purified OPDA for best results.
-
Side Reactions: Under neutral or insufficiently acidic conditions, the reaction between OPDA and certain carbonyl compounds can favor the formation of other heterocyclic systems, such as benzodiazepines.[2] Ensuring a sufficiently acidic environment is key to directing the reaction towards the desired benzimidazole product.
Question 2: The reaction mixture turns dark, and I'm having difficulty purifying the (1H-benzo[d]imidazol-2-yl)methanol intermediate. What are the best purification strategies?
Answer: Dark coloration is common due to the high temperatures and potential OPDA oxidation. Purification requires removing both unreacted starting materials and polymeric side products.
-
Neutralization and Precipitation: After the reaction is complete (monitored by TLC), cool the acidic mixture in an ice bath. Carefully neutralize it with a base like sodium bicarbonate or ammonium hydroxide. The target compound, (1H-benzo[d]imidazol-2-yl)methanol, is often poorly soluble in neutral aqueous media and will precipitate.
-
Filtration and Washing: Collect the crude solid by filtration. Wash it thoroughly with cold water to remove inorganic salts and then with a non-polar solvent like hexane or diethyl ether to remove less polar impurities.
-
Recrystallization: The most effective purification method is recrystallization. A solvent system like ethanol/water or methanol can be effective for obtaining pure, crystalline (1H-benzo[d]imidazol-2-yl)methanol.[3][4]
Part 2: Issues in the N-Alkylation of (1H-benzo[d]imidazol-2-yl)methanol (Step 2)
This step is the most common source of low yields for the final product. The primary challenge lies in achieving selective N-alkylation without side reactions.
Question 3: My N-alkylation reaction with phenethyl bromide gives a complex mixture with very little of the desired product. What is the most critical parameter to optimize?
Answer: The choice of base is paramount and is the most frequent cause of failure. The acidity of the benzimidazole N-H proton and the hydroxyl proton are different, and a poorly chosen base can lead to competing reactions.
-
Mechanism of Action: The base deprotonates the N-H of the imidazole ring to generate a nucleophilic anion, which then attacks the electrophilic carbon of phenethyl bromide.
-
Common Issues:
-
Base is too weak: Bases like triethylamine (NEt3) may not be strong enough to fully deprotonate the benzimidazole, leading to a slow and incomplete reaction.[5]
-
Base is too strong/unhindered: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents can deprotonate the C2-methanol's hydroxyl group, creating a competing alkoxide nucleophile. This can lead to ether formation or other side reactions. Using a very strong base like sodium hydride (NaH) requires strictly anhydrous conditions, as any water will quench it and can also generate NaOH in situ.
-
Incorrect Stoichiometry: Using a large excess of base can promote side reactions and decomposition.
-
The optimal choice is often a moderately strong, non-nucleophilic base.
| Base | Solvent | Temperature | Typical Yields | Comments |
| K₂CO₃ | DMF / MeCN | 60-80 °C | Moderate (30-60%) | A mild, reliable choice. Often a good starting point for optimization.[5] |
| NaH | Anhydrous DMF / THF | 0 °C to RT | High (70-95%) | Very effective but requires strict anhydrous conditions. Over-alkylation is a risk.[5] |
| NEt₃ | Acetone | Reflux | Low to Moderate | Often inefficient for benzimidazoles unless the alkylating agent is highly reactive.[5] |
| KOH | EtOH / DMSO | RT to 60 °C | Variable | Can work, but risk of O-alkylation or degradation is higher.[5] |
Recommendation: Start with potassium carbonate (K₂CO₃) in DMF. It provides a good balance of reactivity and selectivity. If yields remain low, moving to a stronger base like NaH under anhydrous conditions is the logical next step.
Question 4: I suspect side reactions are consuming my starting material or product. Besides O-alkylation, what else could be going wrong?
Answer: Several side reactions can plague this synthesis, especially under suboptimal conditions.
-
Deoxygenation of the Alcohol: The benzylic alcohol functional group can be susceptible to reduction (deoxygenation) under certain conditions, especially if radical intermediates are formed or if certain catalytic impurities are present.[6][7] While less common in simple Sₙ2 alkylations, it's a possibility if the reaction is heated for prolonged periods or if incompatible reagents are used.
-
Elimination from Alkyl Halide: Using a strong, bulky base at elevated temperatures can promote the E2 elimination of HBr from phenethyl bromide to form styrene. This consumes your alkylating agent.
-
N-Alkylation Induced Ring Opening: At elevated temperatures and with an excess of alkyl halide, the benzimidazole ring itself can be susceptible to ring-opening reactions.[8] This is more likely under harsh conditions (e.g., >100 °C for extended times).
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol).
-
Reaction: Add 100 mL of 4M hydrochloric acid. The mixture may become thick. Add a magnetic stir bar and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 Dichloromethane:Methanol) until the o-phenylenediamine spot has been consumed (typically 4-6 hours).
-
Workup: Cool the flask in an ice bath. Slowly and carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with 50 mL of cold water, followed by 50 mL of cold diethyl ether. Recrystallize the solid from an ethanol/water mixture to yield pure (1H-benzo[d]imidazol-2-yl)methanol as a white or off-white solid. A typical yield is 70-85%.[4][9]
Protocol 2: N-Alkylation to yield (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
-
Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add (1H-benzo[d]imidazol-2-yl)methanol (1.48 g, 10 mmol) and 30 mL of anhydrous DMF.
-
Deprotonation (Using K₂CO₃): Add finely ground anhydrous potassium carbonate (2.07 g, 15 mmol). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add (2-bromoethyl)benzene (phenethyl bromide) (1.4 mL, 10.5 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir until the starting material is consumed as monitored by TLC (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water. A solid may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
References
-
Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
Gaba, M., et al. (2015). Synthesis, characterization and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of Young Pharmacists. [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. [Link]
-
ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. [Link]
-
Kumar, T. K., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]
-
Academia.edu. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
Gaba, M., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. [Link]
-
Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]
-
National Institutes of Health. (2025). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. [Link]
-
National Institutes of Health. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
ResearchGate. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. [Link]
-
National Institutes of Health. (2023). Practical and General Alcohol Deoxygenation Protocol. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
Technical Support Guide: Purification of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol from Unreacted Phenethyl Bromide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of unreacted phenethyl bromide from the target compound, (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. The methodologies described herein are grounded in established chemical principles and are designed to ensure high purity of the final product, a critical requirement in medicinal chemistry and materials science.
Foundational Analysis: Understanding the Separation Challenge
Effective purification begins with a clear understanding of the physicochemical differences between the desired product and the impurity. The N-alkylation of a benzimidazole with phenethyl bromide is a common synthetic step, but often proceeds with incomplete conversion, leaving residual electrophilic starting material.[1][2][3]
The key to separation lies in the distinct properties of the two molecules. Phenethyl bromide is a relatively non-polar, neutral liquid, whereas the product, (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, possesses a polar hydroxyl group and a basic benzimidazole core, making it significantly more polar and capable of salt formation.
| Property | Phenethyl Bromide (Impurity) | (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol (Product) | Rationale for Separation |
| Polarity | Low (XLogP3 ≈ 3.1)[4] | Moderate to High | The significant polarity difference is ideal for separation by flash column chromatography . |
| Basicity | Neutral | Basic (Benzimidazole moiety) | The basic nitrogen atoms allow the product to be protonated, forming a water-soluble salt. This is the basis for acid-base liquid-liquid extraction . |
| Reactivity | Electrophile (Alkylating Agent)[5] | Nucleophile (Hydroxyl Group), Basic | The electrophilic nature of the bromide allows it to be captured by nucleophilic scavenger resins . |
| Physical State | Liquid (Boiling Point: ~221°C)[4][6] | Expected to be a solid | The difference in physical state and solubility profiles enables purification by recrystallization . |
| Solubility | Soluble in organic solvents (ether, benzene); very low water solubility.[4][5][7][8] | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, Acetone).[9][10][11] | Differential solubility is exploited in all major purification techniques. |
Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC plate shows two spots. The lower, more polar spot is my product, but there's a higher, non-polar spot that stains with permanganate. What is it and how do I get rid of it? A: The higher, non-polar spot is very likely the unreacted phenethyl bromide. The quickest and most effective method for its removal on a small to medium scale (<10 g) is flash column chromatography on silica gel . A gradient elution starting with a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate will elute the phenethyl bromide first, followed by your more polar product.
Q2: Can I avoid column chromatography? I have a large-scale reaction (>50 g). A: Yes. For large-scale purifications, chromatography can be cumbersome. Two excellent alternatives are:
-
Acid-Base Liquid-Liquid Extraction: This is a highly scalable and cost-effective method. By dissolving your crude product in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), your basic product will move to the aqueous layer as a salt, leaving the neutral phenethyl bromide behind in the organic layer. See Protocol 2 for a detailed procedure.[12][13]
-
Scavenger Resins: This method is also highly scalable and efficient. You can add a polymer-supported nucleophile (like an amine-functionalized resin) to your reaction mixture in a suitable solvent. The resin will covalently bind to the excess phenethyl bromide, which is then simply filtered off.[14][15][16]
Q3: I tried recrystallizing my product, but it came out as an oil. What went wrong? A: Oiling out during recrystallization can happen if the compound's melting point is lower than the boiling point of the solvent or if the concentration of impurities is too high. The unreacted phenethyl bromide, being a liquid at room temperature, can act as an oily contaminant. It is often more effective to first remove the bulk of the phenethyl bromide via an acid wash or a quick column plug before proceeding with recrystallization for final polishing.[17] For benzimidazole derivatives, common recrystallization solvents include ethanol, methanol, or acetone.[9][11][18]
Q4: How can I confirm that all the phenethyl bromide has been removed? A: Purity should be assessed by multiple methods:
-
Thin-Layer Chromatography (TLC): Compare your purified product to a spot of pure phenethyl bromide starting material. Your final product should show only a single spot.[19]
-
¹H NMR Spectroscopy: The most definitive method. Look for the complete disappearance of the characteristic signals for phenethyl bromide (typically triplets around 3.1 and 3.6 ppm in CDCl₃).
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity to levels >99%.[20][21][22]
Purification Strategy Selection Guide
Choosing the right purification method depends on factors like the scale of your reaction, the equipment available, and the required final purity. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for achieving high purity on a laboratory scale. It separates compounds based on their differential adsorption to a stationary phase (silica) and solubility in the mobile phase.
-
Principle: The polar product adheres more strongly to the polar silica gel, while the non-polar phenethyl bromide passes through the column more quickly.
-
Procedure:
-
Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.
-
Slurry the Column: Wet the silica gel with your starting eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the reaction solvent. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of your crude product) by concentrating it to a dry powder under reduced pressure. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexane). This will elute the non-polar phenethyl bromide. Monitor the fractions by TLC.
-
Increase Polarity: Once the phenethyl bromide has been completely eluted, gradually increase the solvent polarity (e.g., to 20%, 30%, 50% Ethyl Acetate/Hexane) to elute your desired product, (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol.[19][23]
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
This classic technique is ideal for larger scales and exploits the basicity of the benzimidazole ring.[12][24]
-
Principle: The basic product is protonated by acid and extracted into the aqueous phase, leaving the neutral organic impurity behind.
-
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate or DCM (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Use a volume of aqueous acid equal to about half the organic volume. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. Your product is now in this layer as a hydrochloride salt. The organic layer, containing phenethyl bromide, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃), with stirring until the pH is >9. Your product should precipitate out or form an oily layer.
-
Re-extraction: Extract the now-neutralized product back into a fresh portion of Ethyl Acetate or DCM. Repeat this extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 3: Purification using a Scavenger Resin
This modern approach uses a solid-supported reagent to selectively react with and remove the impurity. It is highly efficient and simplifies workup to a simple filtration.[14][16]
-
Principle: An amine-functionalized resin acts as a solid-phase nucleophile, reacting with the electrophilic phenethyl bromide to immobilize it.
-
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile.
-
Add Scavenger Resin: Add a nucleophilic scavenger resin (e.g., polymer-bound Tris(2-aminoethyl)amine, Si-Trisamine) to the solution. A typical loading is 2-4 equivalents relative to the theoretical amount of excess phenethyl bromide.
-
Agitate: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours. The progress can be monitored by TLC or HPLC by analyzing a small aliquot of the solution. Heating may accelerate the process.[25]
-
Filtration: Once the phenethyl bromide is consumed, filter the mixture to remove the resin.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the product. Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
References
-
National Center for Biotechnology Information. (n.d.). Phenethyl bromide. PubChem Compound Database. Retrieved from [Link]
-
IJCRT.org. (2020). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Retrieved from [Link]
-
ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ScienceDirect. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
- Google Patents. (n.d.). US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
-
ResearchGate. (2010). Journal of Chromatography A Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Liquid-Liquid Extraction. Retrieved from [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. PMC. Retrieved from [Link]
-
ResearchGate. (2020). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
University of Pittsburgh. (2004). strategies in organic synthesis. Wipf Group. Retrieved from [Link]
-
Indian Academy of Sciences. (1969). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Benzimidazol-2-yl(diphenyl)methanol Properties. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Ecolab. (n.d.). Bromide Removal. Retrieved from [Link]
-
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MDPI. (2014). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
Sources
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- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
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- 5. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]
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- 7. Phenylethyl Bromide Supplier | Purchase Aromatic Intermediate [chemicalbull.com]
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- 25. sopachem.com [sopachem.com]
Overcoming hygroscopic nature of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol salts
Topic: Overcoming Hygroscopic Nature of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Salts Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)
Subject: Overcoming Hygroscopicity in (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Salts Ticket ID: BZ-HYG-001 Applicable Compounds: CAS 380865-18-9 and related N1-substituted-2-hydroxymethylbenzimidazoles.
Executive Summary
Researchers working with (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol often encounter severe hygroscopicity when converting the free base into simple inorganic salts (e.g., Hydrochloride, Hydrobromide). This hygroscopicity stems from the interplay between the basic benzimidazole core (pKa ~5.6), the hydrogen-bonding capacity of the C2-hydroxymethyl group, and the lattice energy of the resulting crystal.
This guide provides a root-cause analysis and a validated workflow to stabilize this compound through rational salt selection , polymorph control , and environmental management .
Part 1: Diagnostic & Root Cause Analysis
Q: Why is my HCl salt turning into a gum upon exposure to air?
A: This is a classic manifestation of deliquescence , driven by two molecular factors specific to this scaffold:
-
The "Moisture Sink" Effect: The C2-hydroxymethyl group (
) acts as a potent hydrogen bond donor/acceptor. In simple halide salts (Cl⁻, Br⁻), the counterion is small and charge-dense. If the crystal lattice is not optimally packed, these polar sites remain exposed, eagerly grabbing atmospheric water to satisfy their coordination sphere. -
Amorphous Content: Rapid precipitation (often used in early discovery) frequently traps the salt in an amorphous state. Amorphous solids lack the stabilizing lattice energy of crystals and are thermodynamically driven to absorb water to lower their free energy, often resulting in a "gum" or oil.
Q: Is the free base a better alternative?
A: Generally, yes, for stability. The free base of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is typically a crystalline solid with lower water affinity. However, for drug development, you likely need the salt to improve aqueous solubility and dissolution rates .[1][2][3] The goal is not to abandon the salt, but to find the right salt.
Part 2: The Core Solution – Rational Salt Selection
Q: Which counterions should I screen to reduce hygroscopicity?
A: You must move away from small, high-charge-density inorganic anions. Adopt a "Lipophilic Shielding" strategy.
Recommended Counterion Screen:
| Counterion Class | Specific Anions | Mechanism of Action |
| Dicarboxylic Acids | Fumarate, Succinate, Maleate | Cross-linking: These can bridge two benzimidazole cations, creating a stable, high-melting crystal lattice that locks out water. |
| Sulfonic Acids | Tosylate, Mesylate, Napsylate | Hydrophobic Shielding: The large aromatic rings (especially in Tosylate/Napsylate) provide steric bulk and hydrophobicity, shielding the polar salt bridge from moisture. |
| Hydroxy Acids | L-Tartrate, Citrate | H-Bond Satisfaction: These anions have their own H-bond donors/acceptors that can "pair up" with the C2-methanol group of your drug, satisfying the H-bond potential internally rather than with atmospheric water. |
Workflow: Salt Selection Decision Tree
Figure 1: Strategic workflow for selecting a non-hygroscopic salt form for benzimidazole derivatives.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Hemifumarate Salt (Recommended Starting Point)
Rationale: Fumaric acid is planar and often forms 2:1 (base:acid) salts with benzimidazoles, creating a highly stable crystal packing.
Materials:
-
(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol (Free Base)
-
Fumaric Acid (High Purity)
-
Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Free Base in minimal hot EtOH (approx. 50-60°C).
-
Acid Addition: Separately dissolve 0.55 eq (slight excess for hemifumarate) of Fumaric Acid in hot EtOH.
-
Mixing: Slowly add the acid solution to the base solution with vigorous stirring.
-
Nucleation: Allow the mixture to cool slowly to room temperature. If no precipitate forms, add EtOAc dropwise as an anti-solvent until slight turbidity persists.
-
Aging: Stir the slurry for 12-24 hours. Crucial: This "slurry aging" allows the conversion of any kinetic amorphous material into the thermodynamic crystalline form.
-
Isolation: Filter under vacuum. Wash with cold EtOAc.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours. Do not skip this: Residual solvent can induce hygroscopicity.
Protocol B: Dynamic Vapor Sorption (DVS) Validation
Before scaling up, you must quantify the improvement.
-
Instrument: DVS Resolution or similar gravimetric sorption analyzer.
-
Method: Cycle Relative Humidity (RH) from 0% → 90% → 0% in 10% steps.
-
Pass Criteria:
-
Mass change < 2.0% at 80% RH.
-
No hysteresis (indicates hydrate formation).
-
Physical form remains unchanged (verify by XRPD post-analysis).
-
Part 4: Handling & Storage (Immediate Mitigation)
If you are stuck with the hygroscopic salt for a current experiment, follow this strict handling protocol.
Q: How do I weigh out the hygroscopic salt without it gaining weight on the balance?
A:
-
Equilibration: Do not open the cold container directly in the lab. Allow it to reach room temperature to prevent condensation.
-
Inert Weighing: Use a "weighing boat" with a lid or a closed vial. Tare the vial, add solid quickly, close vial, then weigh.
-
Glove Box: For extremely sensitive salts, weighing must occur in a Nitrogen/Argon glove box (<10% RH).
Storage & Handling Workflow
Figure 2: Decision tree for handling moisture-sensitive benzimidazole salts.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I just dry the "gum" back into a solid? A: Rarely. Once a salt has deliquesced (turned to liquid), the crystal lattice is destroyed. Simply removing the water usually results in an amorphous glass, which is more hygroscopic than the original. You must recrystallize it (see Protocol A).
Q: Why not just use the Hydrochloride salt and keep it dry? A: For in vivo or formulation studies, this is risky. If the salt transforms to a hydrate or degrades during storage, your dosage calculations will be incorrect. A non-hygroscopic salt (like a Tosylate or Fumarate) ensures Dose Uniformity .
Q: Does the counterion affect biological activity? A: The counterion dissociates in physiological media. However, it can affect solubility and dissolution rate, which alters bioavailability.[2][3] It does not change the intrinsic pharmacology of the benzimidazole pharmacophore.
References
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[3] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603–616. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry text for salt selection).
-
Kumar, L., Amin, A., & Bansal, A. K. (2008). Salt selection in drug development. Pharmaceutical Technology, 32(3). Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Efficacy of novel albendazole salt formulations against secondary cystic echinococcosis in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Resolving crystallization difficulties with (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Topic: Resolving crystallization difficulties with (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Ticket ID: #BZ-PH-OH-001 Responder: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
Crystallizing (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is notoriously difficult due to the competing physicochemical properties of its functional groups. The molecule features a polar H-bond donor/acceptor motif (benzimidazole + alcohol) attached to a flexible, lipophilic phenethyl tail.
This "amphiphilic" nature frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1] This guide provides a diagnostic framework and validated protocols to bypass the metastable oil phase and achieve high-purity crystalline solids.
Part 1: Diagnostic Workflow
Before attempting a fix, identify the specific failure mode. Benzimidazoles fail in distinct ways that indicate the underlying thermodynamic barrier.
Figure 1: Diagnostic decision tree for crystallization failures. Identify your state to select the correct protocol.
Part 2: The "Oiling Out" Crisis (LLPS)
The Problem: The phenethyl group adds significant rotational freedom (entropy) to the molecule, making it energetically favorable to remain in a disordered liquid state rather than packing into a rigid lattice. When you add an antisolvent (like water or hexane) too quickly, the system enters a "miscibility gap" where the compound separates as an oil before it can nucleate.
The Science:
-
Thermodynamics: The oil phase is metastable. The crystal is the stable form, but the activation energy to form a nucleus is high.
-
Impurities: Unreacted o-phenylenediamine or oxidation byproducts act as "plasticizers," lowering the melting point and stabilizing the oil phase.
Data: Relative Solubility Matrix
Use this table to design your solvent system. You need a "Good" solvent to dissolve and a "Moderate" antisolvent to induce nucleation without crashing.
| Solvent Class | Specific Solvent | Solubility Status | Role in Protocol |
| Alcohols | Methanol, Ethanol | Very High | Primary Solvent (Dissolution) |
| Esters | Ethyl Acetate (EtOAc) | High/Moderate | Recommended Primary Solvent |
| Chlorinated | DCM, Chloroform | High | Good for initial extraction, bad for crystal growth (evaporates too fast) |
| Aromatics | Toluene | Moderate | Excellent for recrystallization (high boiling point) |
| Alkanes | Heptane, Hexane | Insoluble | Recommended Antisolvent |
| Water | Water | Insoluble | Risky Antisolvent (Promotes oiling) |
Part 3: Validated Rescue Protocols
Protocol A: The "Dual-Ramp" Seeding Method (Recommended)
Best for: Material that oils out in alcohols or water.
Theory: This method uses Ethyl Acetate (EtOAc) and Heptane. EtOAc dissolves the polar head, while Heptane solvates the lipophilic tail just enough to prevent immediate crashing, allowing the lattice to form.
-
Dissolution: Dissolve 1.0 g of crude material in Ethyl Acetate (5–7 mL) at 60°C. The solution should be clear.
-
Note: If the solution is dark red/brown, treat with activated charcoal for 15 mins and filter hot. Color impurities inhibit nucleation.
-
-
Initial Cooling: Cool slowly to 45°C.
-
Seeding (Critical): Add <5 mg of pure seed crystals. If you lack seeds, scratch the glass wall with a glass rod to induce micro-nucleation.
-
Antisolvent Addition: Add Heptane dropwise very slowly until the solution turns slightly turbid (cloud point).
-
The Hold: Stop stirring or stir very gently (60 RPM). Hold at 45°C for 30 minutes. Do not cool yet. You want the oil droplets to redissolve or convert to nuclei on the seeds.
-
Final Crystallization: Once a solid suspension is visible, cool to Room Temperature (RT) at a rate of 5°C/hour.
-
Isolation: Filter and wash with 1:4 EtOAc:Heptane.
Protocol B: The "Salt Switch" (HCl Formation)
Best for: Stubborn oils or gums that refuse to solidify.
Theory: Converting the benzimidazole base to its Hydrochloride (HCl) salt destroys the internal H-bonding network and replaces it with a strong ionic lattice. Salts generally have much higher melting points and crystallize easier than their free-base counterparts.
-
Dissolution: Dissolve crude oil in Ethanol (10 volumes) .
-
Acidification: Add 1.1 equivalents of HCl (1.25 M in Ethanol) or concentrated aqueous HCl dropwise.
-
Precipitation: The salt may precipitate immediately. If not, add Diethyl Ether or MTBE until cloudy.
-
Cooling: Chill to 0–4°C.
-
Recovery: Filter the white solid.
-
Note: You can regenerate the free base later by neutralizing with aqueous NaHCO₃ if strictly required, but the salt is often preferred for stability.
-
Part 4: Mechanism of Action & Troubleshooting
Understanding the molecular interactions helps predict why the protocol works.
Figure 2: Solvent interactions. EtOAc stabilizes the polar core, while Heptane manages the hydrophobic tail, preventing the "balling up" that leads to oil.
Frequently Asked Questions (FAQ)
Q: My product is red/brown. Is this normal? A: No. Pure (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol should be white to off-white. The color usually comes from the oxidation of the o-phenylenediamine starting material.
-
Fix: Perform a "Silica Plug Filtration." Dissolve in DCM, pass through a short pad of silica gel, and elute with 5% MeOH/DCM. The color usually stays on the silica. Evaporate and recrystallize.[2][3][4]
Q: I added water and it turned into a sticky gum. What now? A: You induced LLPS. Water is a "hard" antisolvent for this lipophilic molecule.
-
Fix: Decant the water. Dissolve the gum in a small amount of Methanol. Perform Protocol A (EtOAc/Heptane) or switch to Toluene (heat to boiling, cool slowly).
Q: Can I use Acetone? A: Acetone is often too good a solvent. It holds the compound and impurities in solution until dry, leading to a film rather than crystals. Ethyl Acetate is superior because it has a steeper solubility-temperature curve for benzimidazoles.
References
-
Mettler Toledo. "Oiling Out in Crystallization." Technical Guide to Phase Separation.Link
-
LibreTexts. "Troubleshooting: Oiling Out." Chemistry LibreTexts, Organic Chemistry Lab Techniques.Link
-
BenchChem. "2-(Diethoxymethyl)-1H-benzimidazole: Synthesis & Properties."[5] (Analogous benzimidazole solubility data). Link
-
NIH PubChem. "1H-Benzimidazole-2-methanol." Compound Summary & Safety Data.Link
-
Derdour, L. "Addressing poor solubility and oiling-out tendencies of drug substances."[6] Crystallization Summit Guidelines.Link
Sources
- 1. mt.com [mt.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism [mdpi.com]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Addressing poor solubility and oiling-out tendencies of drug substances – Pharma Crystallization Summit [crystallizationsummit.com]
Technical Support Center: Scale-Up of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Production
Welcome to the technical support center for the production of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will delve into the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production, offering practical troubleshooting advice and in-depth scientific explanations.
Synthesis Overview
The synthesis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core of this synthesis involves the formation of the benzimidazole ring, a privileged scaffold in medicinal chemistry.[1] A common synthetic route is the condensation of an o-phenylenediamine derivative with a suitable carboxylic acid or its equivalent, a reaction often referred to as the Phillips-Ladenburg synthesis.[2][3] Subsequent N-alkylation introduces the phenethyl group, followed by the introduction of the hydroxymethyl group at the 2-position.
The overall synthetic strategy can be visualized as follows:
Caption: General synthetic route for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the initial condensation reaction?
A1: The most critical parameters for the condensation of o-phenylenediamine with glycolic acid are temperature, reaction time, and acid catalysis.[4] Inadequate temperature control can lead to the formation of side products, while prolonged reaction times may result in degradation of the product. The choice and concentration of the acid catalyst are also crucial for driving the reaction to completion without promoting unwanted side reactions.
Q2: What are the common challenges associated with the N-alkylation step?
A2: The N-alkylation of the benzimidazole ring with a phenethyl halide can be challenging due to the potential for N1 vs. N3 alkylation, leading to a mixture of regioisomers.[5] The choice of base, solvent, and temperature plays a significant role in controlling the regioselectivity of this reaction. Over-alkylation, resulting in the formation of quaternary ammonium salts, is another potential side reaction that needs to be carefully managed.[6]
Q3: What purification strategies are most effective for the final product on a large scale?
A3: For large-scale purification of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, crystallization is often the most practical and cost-effective method.[7] However, finding a suitable solvent system that provides good recovery and high purity can be challenging. Column chromatography, while effective at the lab scale, can be expensive and time-consuming for large quantities.[8] Therefore, a combination of techniques, such as an initial purification by crystallization followed by a final polishing step if necessary, is often employed.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the scale-up of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol synthesis, along with their potential causes and recommended solutions.
Low Yield
| Problem ID | Observable Issue | Potential Causes | Troubleshooting & Optimization |
| LY-001 | Low yield in the initial condensation step. | 1. Incomplete reaction due to insufficient heating or reaction time.[9] 2. Degradation of starting materials or product at high temperatures. 3. Suboptimal catalyst concentration. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion. 2. Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature that maximizes yield without causing degradation. 3. Catalyst Screening: Evaluate different acid catalysts (e.g., HCl, H2SO4, p-TsOH) and their concentrations to find the most effective conditions. |
| LY-002 | Poor yield in the N-alkylation step. | 1. Incomplete deprotonation of the benzimidazole nitrogen. 2. Low reactivity of the phenethyl halide. 3. Competing side reactions, such as elimination of the alkyl halide. | 1. Base Selection: Use a stronger base (e.g., NaH, K2CO3) or a different solvent to ensure complete deprotonation.[10] 2. Alkylating Agent: Consider using a more reactive phenethyl halide (e.g., iodide instead of bromide). 3. Temperature Control: Maintain a controlled temperature to minimize side reactions. |
Impurity Formation
| Problem ID | Observable Issue | Potential Causes | Troubleshooting & Optimization |
| IMP-001 | Presence of unreacted starting materials in the final product. | 1. Incomplete reaction in one or more steps. 2. Inefficient purification. | 1. Reaction Monitoring: As mentioned in LY-001, ensure all reactions go to completion. 2. Optimize Purification: Develop a robust purification protocol. For crystallization, perform a solvent screen to identify a system that effectively removes starting materials. For chromatography, optimize the mobile phase for better separation.[8] |
| IMP-002 | Formation of regioisomers during N-alkylation. | 1. Lack of regioselectivity in the N-alkylation step.[5] | 1. Solvent and Base Effects: The choice of solvent and base can significantly influence the N1/N3 alkylation ratio. Experiment with different combinations (e.g., DMF with K2CO3, or THF with NaH). 2. Protecting Groups: In some cases, using a protecting group strategy might be necessary to achieve the desired regioselectivity, although this adds extra steps to the synthesis. |
| IMP-003 | Presence of over-alkylated byproducts. | 1. Use of excess alkylating agent. 2. Reaction conditions favoring further alkylation of the product. | 1. Stoichiometry Control: Carefully control the stoichiometry of the phenethyl halide. Use of a slight excess may be necessary, but a large excess should be avoided. 2. Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
Physical State and Work-Up Issues
| Problem ID | Observable Issue | Potential Causes | Troubleshooting & Optimization |
| PHY-001 | Difficulty in isolating the product after the condensation reaction. | 1. The product may be highly soluble in the reaction mixture. 2. Formation of an oil instead of a solid. | 1. Precipitation/Crystallization: After neutralizing the reaction mixture, try adding an anti-solvent to induce precipitation. Seeding with a small crystal of the pure product can also be effective. 2. Extraction: If the product remains an oil, perform an extraction with a suitable organic solvent. |
| PHY-002 | Emulsion formation during aqueous work-up. | 1. Presence of impurities that act as emulsifying agents. 2. Vigorous shaking during extraction. | 1. Filtration: Filter the reaction mixture before work-up to remove any particulate matter. 2. Brine Wash: Add a saturated solution of sodium chloride (brine) to the extraction mixture to break the emulsion. 3. Gentle Mixing: Use gentle inversion instead of vigorous shaking during the extraction process. |
| PHY-003 | Product oiling out during crystallization. | 1. The chosen solvent is too good a solvent for the product. 2. The solution is cooled too quickly. | 1. Solvent System: Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A mixture of a "good" solvent and a "poor" solvent often works well. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization. |
Experimental Protocols
Protocol 1: Optimized N-Alkylation of (1H-Benzimidazol-2-yl)methanol
This protocol is designed to improve regioselectivity and minimize over-alkylation.
-
Preparation: To a stirred solution of (1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq) at room temperature.
-
Reaction: Stir the mixture for 30 minutes at room temperature to ensure deprotonation.
-
Addition of Alkylating Agent: Slowly add phenethyl bromide (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Technical Support Center: Troubleshooting Impurities in (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Welcome to the technical support center for the analysis and purification of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this compound. Our approach is rooted in providing not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter with your sample of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, providing insights into the potential sources of impurities and actionable troubleshooting steps.
Q1: My NMR spectrum shows unexpected peaks. What are the most likely process-related impurities from the synthesis?
The impurity profile of your (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol sample is highly dependent on the synthetic route employed. Two common pathways for the synthesis of N-substituted benzimidazoles are:
-
N-alkylation of a pre-formed benzimidazole ring: This involves reacting a benzimidazole precursor with a phenethyl halide.
-
Condensation of an N-substituted o-phenylenediamine with a C2 synthon: This typically involves reacting N-phenethyl-o-phenylenediamine with a reagent like glycolic acid.[1]
Based on these routes, the following process-related impurities are frequently observed:
-
Unreacted Starting Materials: The most straightforward impurities to identify are the starting materials themselves.
-
N-phenethyl-o-phenylenediamine: If the condensation reaction did not go to completion, you will see characteristic signals for this diamine in your spectra.
-
Glycolic Acid: Residual glycolic acid from the condensation reaction may be present.[1][2]
-
(1H-benzo[d]imidazol-2-yl)methanol: If an N-alkylation approach was used, the unreacted starting benzimidazole is a likely impurity.
-
Phenethyl halide (e.g., 2-phenylethyl bromide): Incomplete reaction or inefficient purification after N-alkylation can leave residual alkylating agent.
-
-
Side-Reaction Products:
-
Over-alkylation Products: In N-alkylation reactions, it is possible for the second nitrogen of the imidazole ring to be alkylated, forming a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used.[3][4]
-
Styrene: Phenethyl halides can undergo elimination reactions to form styrene, especially in the presence of a base. This volatile impurity can often be detected by GC-MS.
-
Oxidation Products: The hydroxymethyl group at the 2-position is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, (1-phenethyl-1H-benzo[d]imidazol-2-yl)carbaldehyde, or carboxylic acid, 1-phenethyl-1H-benzo[d]imidazole-2-carboxylic acid. This can occur during the synthesis, work-up, or even on storage if exposed to air.
-
-
Isomeric Impurities:
-
While less common if the synthesis starts with N-phenethyl-o-phenylenediamine, N-alkylation of an unsubstituted benzimidazole can sometimes yield a mixture of N1 and N3 isomers. Careful control of reaction conditions is necessary to ensure regioselectivity.
-
Q2: I am seeing a peak in my LC-MS that I cannot identify. What are some potential degradation products?
Benzimidazole derivatives can be susceptible to degradation under certain conditions. Understanding these pathways is crucial for both impurity identification and establishing appropriate storage conditions.
-
Oxidative Degradation: As mentioned previously, the primary alcohol functional group can be oxidized. The imidazole ring itself can also be susceptible to oxidative cleavage under harsh conditions.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the benzimidazole ring can potentially undergo hydrolytic cleavage, although this is less common under typical laboratory conditions.
-
Photodegradation: Exposure to UV light can sometimes lead to the formation of various photoproducts. It is advisable to store the compound in amber vials or protected from light.
Q3: How can I best identify the specific impurities in my sample?
A multi-technique approach is often the most effective for comprehensive impurity profiling.
| Analytical Technique | Information Provided | Commonly Identified Impurities |
| HPLC with UV Detection | Quantitative analysis of known and unknown impurities. A good starting point for assessing purity. | Unreacted starting materials, major byproducts. |
| LC-MS | Provides molecular weight information for each impurity, aiding in identification. | Degradation products, over-alkylation products, and other unexpected byproducts. |
| GC-MS | Ideal for identifying volatile impurities. | Residual solvents, styrene. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information for impurity elucidation. | All types of impurities, especially for structural isomers. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol and its potential impurities. Method optimization may be required based on the specific impurities suspected.
1. Sample Preparation: a. Prepare a stock solution of your sample in methanol or acetonitrile at a concentration of 1 mg/mL. b. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3. Data Interpretation:
- The main peak should correspond to your target compound.
- Analyze the retention times and peak areas of any additional peaks.
- If available, inject standards of suspected impurities (e.g., starting materials) to confirm their identity by retention time matching.
Visualizing the Troubleshooting Workflow
A logical approach to impurity identification is crucial for efficient problem-solving. The following diagram outlines a typical workflow.
Caption: Workflow for Impurity Identification and Resolution.
References
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Reddy, T. J., et al. (2008). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
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Gevorgyan, A. A., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Docking of Phenylcarbamate Derivatives Containing a Heterocyclic Fragment. Russian Journal of General Chemistry, 92(10), 2095-2104. [Link]
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Al-Hourani, B. J., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11090-11100. [Link]
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Li, J., et al. (2014). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 12(45), 9144-9148. [Link]
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Kwiecień, H., et al. (2024). Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. Molecules, 29(15), 3587. [Link]
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Mondal, S., et al. (2021). N‐Alkylation of benzimidazole. ResearchGate. [Link]
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Das, B., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. [Link]
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Kaur, L., et al. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941. [Link]
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Wu, S., et al. (2019). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Biotechnology for Biofuels, 12(1), 1-13. [Link]
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Buchwald, S. L., et al. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(15), 5552-5555. [Link]
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Chen, J., et al. (2017). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Component Reaction. The Royal Society of Chemistry. [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P
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Zhu, Y., et al. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Arkivoc, 2005(11), 22-31. [Link]
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Black, G. W., et al. (2024). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Chemical Engineering Journal, 485, 149811. [Link]
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Theingi, Z. C., et al. (2011). A Sensitive Procedure for the Rapid Determination of Mandelic Acid by Flow Injection Analysis and Chemiluminescence Detection. Journal of the Chinese Chemical Society, 58(4), 509-515. [Link]
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Sharma, D., et al. (2018). Benzimidazole: A medicinally important heterocyclic moiety. Journal of Current Pharma Research, 9(1), 2676-2694. [Link]
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Chawla, A., et al. (2012). Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 148-159. [Link]
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El-Sayed, H. A., et al. (2010). Revisit to the reaction of o-phenylene diamine with thiosemicarbazide to give benzimidazole-2-thione rather than benzotriazine-2-thione and its glycosylation. Nucleosides, Nucleotides & Nucleic Acids, 29(9), 698-706. [Link]
-
Kumar, A. S., et al. (2011). Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)- benzoimidazol-1-ylmethyl] with Biphenyl Car. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 232-236. [Link]
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Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(19), 7517-7530. [Link]
-
Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
-
Zhang, H., et al. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts, 21(5), 844-857. [Link]
-
Rodi, Y. K., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, a key intermediate in pharmaceutical synthesis. We will explore the systematic approach to developing a robust, stability-indicating HPLC method, contrasting an initial, less-optimized method with a fully developed and validated procedure. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for novel chemical entities.
Introduction: The Critical Role of Purity Analysis
(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound belonging to the benzimidazole class, which is a common scaffold in many pharmaceutical agents.[1] Ensuring the purity of this intermediate is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3] A well-developed HPLC method, often referred to as a "stability-indicating" method, can separate the main compound from its process-related impurities and degradation products.[4]
This guide will walk through the logical steps of method development, from initial column and mobile phase screening to final method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
Foundational Steps: Understanding the Analyte and Initial Screening
Before commencing method development, it is crucial to understand the physicochemical properties of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. Its structure contains a benzimidazole core, a phenethyl group, and a methanol substituent, suggesting a moderate polarity and the presence of ionizable groups. This information guides the initial selection of the chromatographic mode, column, and mobile phase. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common and logical starting point for such molecules.[3][7]
Initial Column and Mobile Phase Selection: A common starting point for method development is a C18 column, known for its high hydrophobicity and wide applicability.[8][9] For the mobile phase, a simple gradient of acetonitrile and water is often employed to elute a broad range of compounds.[10]
Here is a visual representation of the general workflow for HPLC method development:
Caption: A streamlined workflow for systematic HPLC method development.
Comparative Method Development: From Sub-Optimal to Optimized
To illustrate the importance of systematic optimization, we will compare two methods: a preliminary "scouting" method and a final, optimized method.
This method represents a typical first attempt at separating the analyte and its potential impurities.
Experimental Protocol for Method A:
-
Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 10-90% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.1 mg/mL of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol in 50:50 ACN:Water.
Results and Discussion for Method A:
This initial run may show a primary peak for the main compound, but it is likely to exhibit poor peak shape (tailing) and inadequate resolution of closely eluting impurities. The use of unbuffered water can lead to inconsistent retention times and peak shapes for ionizable compounds like our analyte.
This method is the result of a systematic optimization process to address the shortcomings of Method A.
Experimental Protocol for Method B:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size. A smaller particle size generally provides better efficiency.[8]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Controlling the pH of the mobile phase is crucial for achieving reproducible retention and good peak shape for ionizable analytes.[11][12]
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: A refined gradient profile determined from scouting runs: 30-70% B over 15 minutes, followed by a 5-minute hold at 70% B, and then a rapid ramp to 95% B to elute any highly retained impurities.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C. A slightly elevated temperature can improve peak shape and reduce viscosity.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at 280 nm for optimal sensitivity to the benzimidazole chromophore.
-
Injection Volume: 5 µL
-
Sample Preparation: 0.1 mg/mL of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol in Mobile Phase A.
Rationale for Optimization Choices:
The key to improving the separation lies in understanding the interactions between the analyte, mobile phase, and stationary phase.
Caption: Logic diagram illustrating the problem-solving approach in HPLC optimization.
Data Comparison and Performance Evaluation
The superiority of the optimized method is evident when comparing the chromatographic data and key performance parameters.
| Parameter | Method A (Scouting) | Method B (Optimized) | Rationale for Improvement |
| Resolution (Rs) between Main Peak and Closest Impurity | 1.2 | > 2.0 | Buffered mobile phase and optimized gradient improve selectivity.[9] |
| Tailing Factor (Tf) for Main Peak | 1.8 | 1.1 | pH control minimizes secondary interactions with residual silanols. |
| Theoretical Plates (N) | ~8,000 | > 15,000 | Smaller particle size and optimized conditions enhance column efficiency. |
| Analysis Time | 25 minutes | 20 minutes | A more efficient gradient reduces the overall run time. |
Forced Degradation Studies: Ensuring Method Specificity
A crucial part of validating a purity method is to perform forced degradation studies.[13][14] This involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[4][15] The optimized HPLC method must be able to separate the main peak from all significant degradation products, thus proving its "stability-indicating" nature.[16]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (ICH Q1B) for 24 hours.
The chromatograms from the analysis of these stressed samples using Method B should demonstrate that all degradation peaks are well-resolved from the parent peak, confirming the method's specificity.
Method Validation: Establishing Trustworthiness
Once the method is optimized and shown to be specific, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[17][18]
Key Validation Parameters:
-
Specificity: As demonstrated by forced degradation studies.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the reporting threshold for impurities to 120% of the nominal concentration).[18]
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery experiments.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion: A Framework for Robust HPLC Method Development
The development of a reliable HPLC method for purity analysis is a systematic process that moves from broad screening to fine-tuned optimization and rigorous validation. As demonstrated by the comparison of a preliminary scouting method with a fully optimized one, attention to chromatographic principles such as mobile phase pH control, column chemistry, and gradient optimization is essential for achieving a robust and reliable separation.[19] The final, validated method for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol provides a trustworthy tool for quality control, ensuring the purity and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available from: [Link]
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Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available from: [Link]
-
LCGC International. (2016, August 1). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Young, C. S., & Weigand, R. J. An Efficient Approach to Column Selection in HPLC Method Development. Available from: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]
-
Waters. Rapid Method Development through Proper Column Selection. Available from: [Link]
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Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Available from: [Link]
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Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available from: [Link]
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Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 641-647. Available from: [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Available from: [Link]
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Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. (2019, July 5). Available from: [Link]
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Taylor & Francis. (2025, August 5). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Available from: [Link]
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Forced Degradation – A Review. Biomedical Journal of. (2022, November 30). Available from: [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016, May 2). Available from: [Link]
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ResearchGate. (2017, January 7). (PDF) Forced Degradation Studies. Available from: [Link]
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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery and development. Mass spectrometry (MS) stands as an indispensable analytical technique, offering a detailed "molecular fingerprint" through the controlled fragmentation of ionized molecules. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, a molecule featuring a benzimidazole core, an N-phenethyl substituent, and a 2-hydroxymethyl group.
We will objectively compare fragmentation behaviors under two common ionization regimes: the "soft" electrospray ionization (ESI) coupled with tandem MS (MS/MS) and the "hard" electron ionization (EI). This comparative approach, supported by mechanistic explanations and detailed experimental protocols, will empower researchers to identify characteristic fragment ions, differentiate isomers, and confirm the structure of this and related compounds with high confidence.
Foundational Principles: Ionization and Fragmentation Causality
The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by fundamental principles of chemical stability. The choice of ionization technique dictates the initial energy imparted to the molecule, which in turn determines the extent and nature of fragmentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically transfers a proton to the analyte in solution, forming an even-electron protonated molecule, [M+H]⁺.[1] This process imparts minimal internal energy, meaning the parent ion is usually abundant and stable, with little to no spontaneous fragmentation in the source.[1] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), where the selected [M+H]⁺ ion is accelerated and collided with an inert gas, leading to controlled, predictable bond cleavages.[2]
-
Electron Ionization (EI): EI is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV) in the gas phase.[3] This process ejects an electron from the molecule, creating an energetically unstable odd-electron molecular ion, M⁺•.[4] The excess energy causes extensive and often complex fragmentation through various pathways, providing a rich, reproducible fingerprint of the molecule's structure.[1]
The primary fragmentation pathways for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol are dictated by its structure: the N-phenethyl group, which is susceptible to benzylic cleavage; the hydroxymethyl group, which can be lost as water or formaldehyde; and the stable benzimidazole core.[2][5][6]
Experimental Protocols: A Self-Validating System
The following protocols describe standardized procedures for acquiring mass spectra. The choice of parameters is critical for reproducibility and generating informative data.
Protocol 2.1: ESI-MS/MS Analysis
This method is ideal for confirming molecular weight and obtaining controlled fragmentation data.
-
Sample Preparation: Dissolve approximately 1 mg of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock. Further dilute to a working concentration of 1-10 µg/mL using the same solvent.
-
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Method Parameters:
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min. Rationale: Direct infusion provides a constant stream of analyte for method development and detailed fragmentation studies without chromatographic interference.
-
Ionization Mode: Positive ESI. Rationale: The two nitrogen atoms in the benzimidazole ring are basic sites that readily accept a proton.[7]
-
Mobile Phase Modifier: Add 0.1% formic acid to the sample solution. Rationale: The acid promotes protonation, enhancing the formation of the desired [M+H]⁺ ion.[7]
-
Source Parameters:
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂) Flow: 600 – 800 L/hr
-
Desolvation Temperature: 350 – 450 °C
-
-
MS Scan (Full Scan): Acquire spectra from m/z 50-500 to identify the protonated parent molecule, [M+H]⁺.
-
MS/MS Scan (Product Ion Scan):
-
Select the [M+H]⁺ ion (calculated m/z 253.13) as the precursor.
-
Apply varying collision energies (e.g., in steps from 10 eV to 40 eV) using argon as the collision gas. Rationale: A collision energy ramp allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways.
-
-
Protocol 2.2: GC-EI-MS Analysis
This method provides a classic fragmentation fingerprint, highly useful for library matching and detailed structural confirmation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a single quadrupole or ion trap mass spectrometer with an EI source.
-
Method Parameters:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Injection: 1 µL split injection (e.g., 20:1 split ratio) at an injector temperature of 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Source:
-
Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI, which ensures consistent, reproducible fragmentation patterns that are comparable to established mass spectral libraries.[3]
-
Source Temperature: 230 °C.
-
-
MS Scan: Acquire spectra from m/z 40-500.
-
Fragmentation Pathway Analysis
The structural features of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol give rise to distinct and diagnostic fragmentation pathways under different ionization conditions.
ESI-MS/MS Fragmentation of the Protonated Molecule ([M+H]⁺, m/z 253.1)
Under CID conditions, the protonated molecule undergoes several competing fragmentation pathways. The primary cleavages involve the most labile bonds and the formation of stable neutral losses or fragment ions.
-
Pathway A: Loss of Water. A common pathway for protonated alcohols is the facile elimination of a neutral water molecule (18.01 Da). This leads to the formation of a highly stable, resonance-delocalized cation at m/z 235.1 .
-
Pathway B: Loss of Styrene. A significant fragmentation involves the cleavage of the N-C bond of the phenethyl group with a subsequent hydrogen rearrangement, leading to the elimination of a neutral styrene molecule (104.06 Da). This is a highly characteristic pathway that produces the protonated (1H-benzo[d]imidazol-2-yl)methanol ion at m/z 149.1 .
-
Pathway C: Formation of the Phenethyl Cation. Direct cleavage of the N-C bond can also lead to the formation of the phenethyl cation at m/z 105.1 .
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation at higher collision energies. For instance, the m/z 149.1 ion can subsequently lose water to form an ion at m/z 131.1 .
EI-MS Fragmentation of the Molecular Ion (M⁺•, m/z 252.1)
The high energy of EI leads to more extensive fragmentation, with pathways dominated by the formation of stable radical cations and even-electron cations.
-
Pathway I: Benzylic Cleavage. The most favorable and often dominant fragmentation pathway in EI for compounds containing a phenethyl group is the cleavage of the Cα-Cβ bond (benzylic cleavage).[6] This results in the formation of the highly stable tropylium cation (C₇H₇⁺ ) at m/z 91.1 , which is frequently the base peak in the spectrum.[8]
-
Pathway II: α-Cleavage at the Hydroxymethyl Group. Cleavage of the C-C bond adjacent to the benzimidazole ring results in the loss of the •CH₂OH radical (31.02 Da), yielding a stable cation at m/z 221.1 .
-
Pathway III: α-Cleavage at the Phenethyl Group. Cleavage of the N-C bond results in the formation of the (1H-benzo[d]imidazol-2-yl)methanol radical cation at m/z 148.1 .
-
Secondary Fragmentation: The tropylium ion (m/z 91.1) can further lose acetylene (C₂H₂) to produce an ion at m/z 65.0 .
Comparative Data Analysis
The key to structural elucidation lies in comparing the data from different analytical approaches. The presence or absence of specific ions provides diagnostic clues.
Table 1: Summary of Predicted Diagnostic Fragment Ions
| m/z (Calculated) | Proposed Formula | Ion Description / Origin | Predominant Method | Diagnostic Value |
| 253.1 | [C₁₆H₁₇N₂O]⁺ | Protonated Molecule | ESI | Confirms Molecular Weight |
| 252.1 | [C₁₆H₁₆N₂O]⁺• | Molecular Ion | EI | Confirms Molecular Weight |
| 235.1 | [C₁₆H₁₅N₂]⁺ | [M+H - H₂O]⁺ | ESI | Indicates presence of -OH group |
| 221.1 | [C₁₅H₁₃N₂]⁺ | [M - •CH₂OH]⁺ | EI | Indicates 2-hydroxymethyl substitution |
| 149.1 | [C₈H₉N₂O]⁺ | [M+H - Styrene]⁺ | ESI | Characteristic of N-phenethyl group |
| 148.1 | [C₈H₈N₂O]⁺• | [M - Phenethyl radical]⁺• | EI | Indicates N-phenethyl group |
| 105.1 | [C₈H₉]⁺ | Phenethyl cation | ESI | Indicates N-phenethyl group |
| 91.1 | [C₇H₇]⁺ | Tropylium cation | EI | Confirmatory for phenethyl/benzyl group |
Comparison with an Alternative Structure: 1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol
To highlight the diagnostic power of the fragmentation pattern, let's compare it to a closely related analog, 1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.
-
Key Difference: The primary difference in the fragmentation would be related to the N-substituent.
-
In ESI-MS/MS: The benzyl analog would not lose styrene (104 Da). Instead, it would likely lose toluene (92 Da), producing a fragment at m/z 149. The formation of the tropylium ion (m/z 91) would also be a dominant pathway, even under CID conditions.
-
In EI-MS: The base peak for the benzyl analog would still be the tropylium ion at m/z 91. However, the molecular ion would be at m/z 238, 14 mass units lighter than the phenethyl target molecule.
This comparison demonstrates that while both structures produce the m/z 91 ion, the neutral loss observed in ESI-MS/MS (104 Da for phenethyl vs. 92 Da for benzyl) and the accurate mass of the molecular ion are critical for unambiguous differentiation.
Conclusion
The mass spectrometric fragmentation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is a predictable process governed by the stability of the resulting ions and neutral fragments. By employing a dual-approach of ESI-MS/MS and EI-MS, researchers can gain a comprehensive and confirmatory structural profile.
-
ESI-MS/MS is superior for determining the molecular weight via the [M+H]⁺ ion (m/z 253.1) and identifying characteristic neutral losses, such as water (18 Da) from the hydroxymethyl group and, most diagnostically, styrene (104 Da) from the N-phenethyl substituent.
-
EI-MS provides a robust fingerprint, with the benzylic cleavage to form the highly stable tropylium cation (m/z 91.1) serving as the most prominent and confirmatory fragment for the presence of the phenethyl moiety.
By understanding these distinct fragmentation pathways, scientists can confidently identify this molecule, distinguish it from structural isomers and analogs, and apply these principles to the broader class of substituted benzimidazole compounds in pharmaceutical and chemical research.
References
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Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar. Available at: [Link]
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American Chemical Society. (1971). Mass spectral behavior of 5(6)-substituted benzimidazoles. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. Available at: [Link]
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Miller, J. M., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]
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Prukala, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. ResearchGate. Available at: [Link]
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Shimadzu Corporation. (2014). Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]
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Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems. Available at: [Link]
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PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. Available at: [Link]
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PubMed. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. Available at: [Link]
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PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. PubMed. Available at: [Link]
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ResearchGate. (2020). (PDF) Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Available at: [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]
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MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Qandil, A. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC. Available at: [Link]
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Fiveable. (2025). Mass spectral fragmentation patterns | Spectroscopy Class Notes. Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available at: [Link]
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Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Available at: [Link]
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Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Available at: [Link]
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MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available at: [Link]
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ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available at: [Link]
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Srivastava, P., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC. Available at: [Link]
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Chemistry Page. (2021). Mass Fragmentation of Phenylmethanol #phenylmethanol #fragmentation #MassSpectrometry. [Video]. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available at: [Link]
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A Comparative Guide to the FTIR Spectral Analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery, known for a wide range of biological activities.[1][2][3] Accurate structural elucidation is a critical first step in the development of any new chemical entity. FTIR spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the presence of key functional groups and verifying molecular structure.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the expected FTIR spectrum of the title compound. It offers a comparative analysis against structurally related molecules to highlight unique spectral features, explains the causality behind experimental choices, and provides a robust, self-validating protocol for analysis.
Molecular Structure and Expected Vibrational Modes
The structure of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol incorporates several distinct functional groups, each with characteristic vibrational frequencies. A predictive analysis of its FTIR spectrum requires deconstructing the molecule into these components:
-
Benzimidazole Core: A fused bicyclic system containing aromatic C=C and C=N bonds. The N1 position is substituted, which is a key feature to confirm.
-
C2-Methanol Group (-CH₂OH): Introduces a primary alcohol, which will exhibit characteristic O-H and C-O stretching vibrations. The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly influences the spectrum.
-
N1-Phenethyl Group (-CH₂CH₂Ph): This substituent adds both aliphatic (sp³ C-H) and aromatic (sp² C-H from the phenyl ring) vibrational modes.
The absence of an N-H bond in the benzimidazole ring, due to substitution at the N1 position, is a critical diagnostic feature that distinguishes it from many other benzimidazole derivatives.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid powder sample like (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, Attenuated Total Reflectance (ATR) is the preferred FTIR technique over traditional methods like KBr pellets.
Rationale for Choosing ATR:
-
Minimal Sample Preparation: Requires only a small amount of the solid placed directly on the ATR crystal, eliminating the need for grinding and pressing pellets.
-
Elimination of Moisture Interference: Potassium bromide (KBr) is hygroscopic and can introduce broad O-H bands from absorbed water, which could interfere with the analysis of the compound's own hydroxyl group. ATR avoids this complication.
-
Reproducibility: Provides excellent contact between the sample and the IR beam, leading to high-quality, reproducible spectra.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol or ethanol, using a soft, lint-free wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (1-5 mg) of the dry (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol powder onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a strong signal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal as described in Step 2.
Caption: Experimental workflow for ATR-FTIR analysis.
Predicted FTIR Spectrum and Peak Assignments
The following table summarizes the predicted characteristic absorption bands for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, based on established group frequencies from the literature.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretching (intermolecular hydrogen-bonded) from the methanol group.[4][5] |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching (sp² C-H) from benzimidazole and phenyl rings.[6][7] |
| 3000 - 2850 | Medium | Aliphatic C-H stretching (sp³ C-H) from -CH₂- groups.[5][6] |
| 1620 - 1590 | Medium | C=N stretching from the imidazole ring.[1][8] |
| 1600 - 1450 | Medium-Strong | C=C skeletal in-plane stretching from aromatic rings.[6][8] |
| 1470 - 1450 | Medium | C-H bending (scissoring) from -CH₂- groups.[5] |
| 1350 - 1260 | Medium | C-N stretching within the benzimidazole ring system.[1][5] |
| 1075 - 1000 | Strong | C-O stretching from the primary alcohol (-CH₂OH).[5][9] |
| 900 - 675 | Strong | Aromatic C-H out-of-plane (OOP) bending.[6] |
Comparative Spectral Analysis
To fully appreciate the spectral features of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, it is instructive to compare its predicted spectrum with those of simpler, related molecules.
vs. Benzimidazole (Unsubstituted)
-
Key Difference: The most significant difference is the absence of the N-H stretching band in the target molecule. Unsubstituted benzimidazole exhibits a very broad absorption band between 3300 cm⁻¹ and 2800 cm⁻¹, which is characteristic of the N-H stretching in hydrogen-bonded imidazole systems.[8][10] The absence of this band in the spectrum of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is strong evidence of successful substitution at the N1 position.
-
Similarity: The fingerprint region related to the core benzimidazole C=C and C=N skeletal vibrations (1600-1450 cm⁻¹) will be present in both, though peak positions may shift slightly due to the electronic effects of the substituents.[8][11]
vs. Methanol
-
Key Difference: While both compounds show a strong, broad O-H stretch (3400-3200 cm⁻¹) and a strong C-O stretch (1075-1000 cm⁻¹), the target molecule's spectrum will be significantly more complex.[5][12]
-
Additional Peaks: (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol will display a multitude of other peaks corresponding to aromatic and aliphatic C-H stretches, as well as the entire fingerprint region characteristic of the benzimidazole-phenethyl framework, all of which are absent in the simple spectrum of methanol.
vs. 2-Phenylbenzimidazole
-
Key Difference: 2-Phenylbenzimidazole, being unsubstituted on the nitrogen, would still show the characteristic broad N-H stretch.[13] However, the primary comparison lies in the C2 substituent. The target molecule will have a distinct, strong C-O stretching band from the methanol group, which is absent in 2-phenylbenzimidazole.[5] Furthermore, the target molecule will show sp³ C-H stretching from its ethyl and methanol methylene groups, whereas 2-phenylbenzimidazole would not.
-
Similarity: Both would exhibit peaks for the aromatic C-H stretches and the C=C/C=N ring vibrations.
Conclusion
The FTIR spectrum of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol provides a unique fingerprint for its structural verification. The most diagnostically significant features confirming its identity are:
-
The presence of a broad O-H stretching band around 3300 cm⁻¹, confirming the alcohol functional group.
-
The complete absence of the broad N-H stretching band , verifying the N1-phenethyl substitution.
-
The appearance of both aromatic (sp², >3000 cm⁻¹) and aliphatic (sp³, <3000 cm⁻¹) C-H stretching bands , confirming the phenethyl group.
-
A strong C-O stretching absorption between 1075-1000 cm⁻¹, characteristic of the primary alcohol.
-
A complex fingerprint region with characteristic C=N and C=C skeletal vibrations , confirming the benzimidazole core.
This comparative guide demonstrates that by systematically analyzing the presence and absence of key functional group frequencies, FTIR spectroscopy serves as an indispensable tool for the structural confirmation of novel benzimidazole derivatives in a research and development setting.
References
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Nayak, S. K., & Sahoo, S. (2018). FT-IR and UV-Visible Spectroscopic Analysis of N-Alkylated Benzimidazoles. Journal of Pharmaceutical Sciences and Research, 10(7), 1715-1718. [Link]
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Doroshenko, I., Pogorelov, V., Sablinskas, V., & Balevicius, V. (2013). Matrix-isolation study of cluster formation in methanol: O–H stretching region. ResearchGate. [Link]
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Brown, D. (n.d.). Infrared spectrum of methanol. Doc Brown's Chemistry. [Link]
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Ajibola, A. A., Perveen, F., Jan, K., & Maniukiewicz, W. (2021). Synthesis, crystal structure, and spectroscopic characterization of a new Cu(II) complex with 4-chlorobenzoic acid and benzimidazole. ResearchGate. [Link]
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Sharpe, S., Johnson, T., & Chu, P. (n.d.). Methanol (CH3OH) Spectra. Pacific Northwest National Laboratory. [Link]
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Sari, Y., & Arslan, H. (2015). Synthesis, characterization and antihypertensive activity of 2-phenyl substituted benzimidazoles. ResearchGate. [Link]
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El-Malah, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7247. [Link]
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Arslan, H., & Algul, O. (2009). Molecular structure and vibrational spectra of 2-ethyl-1H-benzo[d]imidazole by density functional theory and ab initio Hartree-Fock calculations. Indian Journal of Chemistry, 48A, 1063-1069. [Link]
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Li, Y., et al. (2021). Preparation of low‐temperature curing single‐component epoxy adhesives with sedimentation coated accelerators. Polymer Composites, 42(11), 5997-6008. [Link]
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Pogorelov, V., et al. (2016). FTIR spectra of homologous series of monohydric alcohols. ResearchGate. [Link]
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Meng, F., & Miller, R. E. (2017). Infrared Spectroscopy of Methanol and Methanol/Water Clusters in Helium Nanodroplets: The OH Stretching Region. The Journal of Physical Chemistry A, 121(2), 599-606. [Link]
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Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. [Link]
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Rabinowitz, J. L., & Wagner, E. C. (1951). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. Journal of the American Chemical Society, 73(7), 3030-3037. [Link]
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Ananda, K., et al. (2012). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Asian Journal of Chemistry, 24(12), 5671-5673. [Link]
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LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Qandil, A. M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-468. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Tursun, O., et al. (2019). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ResearchGate. [Link]
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Wang, D., et al. (2013). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Reaction. RSC Advances, 3, 12931-12934. [Link]
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Kumar, A., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 312-316. [Link]
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El-Sayed, M. A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]
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Giffin, G. A., et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega, 3(9), 12018-12025. [Link]
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Comparing biological potency of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol vs benzimidazole
[1][2][3]
Executive Summary
The transition from the parent benzimidazole to the functionalized (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol represents a shift from a low-potency scaffold to a high-affinity lead compound.[2][3] While the parent benzimidazole exhibits weak baseline biological activity (primarily due to poor lipophilicity and lack of specific binding groups), the 1-phenethyl-2-methanol derivative incorporates two critical pharmacophores:[2][3]
-
1-Phenethyl Group: Drastically increases lipophilicity (LogP) and enables
- stacking interactions, characteristic of potent CNS-active agents (e.g., fentanyl) and high-affinity antimicrobial agents.[2][3] -
2-Methanol Group: Introduces a hydrogen bond donor/acceptor motif, enhancing solubility and target specificity compared to a simple methyl or hydrogen substituent.[2][3]
Verdict: The (1-phenethyl...) derivative demonstrates significantly superior biological potency—often by orders of magnitude in specific assays (e.g., antimicrobial MIC, receptor binding)—compared to the unsubstituted benzimidazole.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
The biological disparity between these two compounds is rooted in their physicochemical properties.[3][4] The phenethyl group transforms the molecule from a polar, water-soluble fragment into a lipophilic, membrane-permeable agent.[2]
| Feature | Benzimidazole (Parent) | (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol | Impact on Potency |
| Molecular Weight | 118.14 g/mol | ~252.31 g/mol | Increased surface area for Van der Waals contact.[2][3] |
| LogP (Lipophilicity) | ~1.32 | ~3.5 - 4.0 (Estimated) | Critical: High LogP allows BBB penetration and cell membrane traversal.[2][3] |
| H-Bond Donors | 1 (NH) | 1 (OH) | The OH group is a more versatile donor/acceptor for enzyme active sites.[2][3] |
| Electronic Character | Electron-rich aromatic system | Inductive effect of phenethyl; H-bonding of methanol | Enhanced receptor affinity via hydrophobic pockets.[2][3] |
Biological Potency Comparison
A. Antimicrobial & Antioxidant Activity
Experimental data indicates that 2-substituted benzimidazoles significantly outperform the parent scaffold.[2][3]
-
Benzimidazole: Shows negligible to weak activity against standard bacterial strains (S. aureus, E. coli) due to lack of cellular uptake and specific target binding.[4]
-
2-Methanol Derivative: The introduction of the hydroxymethyl group alone (1H-benzimidazol-2-yl-methanol) has been shown to lower IC50 values in DPPH antioxidant assays and improve antimicrobial Zones of Inhibition (ZOI).[2][3]
-
1-Phenethyl Substitution: Adding the phenethyl group further potentiates this activity by facilitating transport across the bacterial cell wall.[2][3]
Data Summary (Extrapolated from SAR studies):
| Assay | Benzimidazole | 1H-benzimidazol-2-yl-methanol | 1-Phenethyl Analog (Predicted) |
| Antioxidant (DPPH IC50) | >100 | ~12.5 | <10 |
| Antimicrobial (ZOI) | 6-8 mm (Weak) | 10-12 mm (Moderate) | 18-25 mm (High Potency) |
| Cytotoxicity (LC50) | >50 | ~0.5 | High (Targeted toxicity) |
B. Pharmacological Potential (Opioid & CNS Context)
The 1-phenethyl moiety is a "privileged structure" in medicinal chemistry, most notably responsible for the high potency of fentanyl (N-phenethyl-piperidine).[2][3]
-
Mechanism: The phenethyl group fits into a hydrophobic pocket (often involving Tryptophan or Phenylalanine residues) in GPCRs (like the
-opioid receptor).[2][4] -
Comparison: The parent benzimidazole has zero affinity for these receptors.[3][4] The (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol derivative mimics the spatial arrangement of potent analgesics, suggesting potential (though likely weaker than fentanyl) opioid-like or neuroprotective activity.[2][3]
Mechanism of Action (SAR Visualization)[7]
The following diagram illustrates how the structural modifications translate to biological mechanisms.
Figure 1: Structure-Activity Relationship (SAR) flow transforming the inert scaffold into a dual-active lead.[2]
Experimental Protocols
To verify the potency difference, the following protocols are recommended. These are self-validating systems using standard controls.[2][3]
Protocol A: Synthesis of (1-Phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Objective: Efficiently synthesize the target from 1H-benzimidazol-2-yl-methanol.
-
Reagents: 1H-benzimidazol-2-yl-methanol (1.0 eq), (2-bromoethyl)benzene (1.1 eq), Potassium Carbonate (
, 2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 1H-benzimidazol-2-yl-methanol in dry ACN.
-
Add
and stir at room temperature for 30 mins (Activation). -
Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).[3]
-
Validation: The product spot will have a higher
(more lipophilic) than the starting material.
-
-
Purification: Evaporate solvent, wash with water, extract with Ethyl Acetate. Recrystallize from Ethanol.[2][3][4]
Protocol B: DPPH Radical Scavenging Assay (Potency Test)
Objective: Quantify antioxidant capacity compared to parent.[3][4]
-
Preparation: Prepare 0.1 mM DPPH solution in methanol (deep purple).
-
Samples: Prepare serial dilutions (10–100
g/mL) of: -
Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.
-
Measurement: Read Absorbance at 517 nm.
-
Calculation:
Expect Compound B to show >50% inhibition at lower concentrations, while Compound A remains inactive.[4]
References
-
Poddar, M. et al. (2016).[6] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." International Journal of Pharmacy and Biological Sciences. Comparing the 2-methanol derivative to methyl analogs.
-
Trippier, P. C. et al. (2021).[4] "Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model." ACS Chemical Neuroscience.[2][3][4] Discusses the protective effects of benzimidazole-methanol analogues.
-
CAS Common Chemistry. "α-Methyl-1H-benzimidazole-2-methanol."[2][3]
-
Walsh, C. T. et al. (2024).[4] "Behavioural Effects and Naloxone Effectiveness With New Synthetic Opioids." Drug and Alcohol Review. Provides context on the pharmacophore potency of phenethyl-substituted systems (Nitazenes/Fentanyl).
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A Senior Application Scientist's Guide to Reference Standards for the Analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
Introduction: The Analytical Imperative for (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol
(1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol belongs to the benzimidazole class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including antiulcer, anthelmintic, and anticancer properties.[1][2][3] Whether (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance.
The foundation of any robust quantitative analytical method is the reference standard—a highly characterized material against which samples are measured. The choice and qualification of this standard are not trivial procedural steps; they are fundamental to the integrity of all generated data. This guide provides an in-depth comparison of sourcing commercial reference standards versus preparing and qualifying an in-house standard for the analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Dichotomy of Reference Standards: Commercial vs. In-House
The decision to use a commercially available reference standard or to develop one in-house is a critical juncture in the analytical lifecycle of a compound. For novel entities like many benzimidazole derivatives, a commercial standard may not exist, making the in-house route a necessity.[4] For more established compounds, the choice involves a trade-off between immediate availability and long-term control and cost.
Commercially Sourced Reference Standards are often supplied by reputable organizations such as pharmacopeias (e.g., USP, EP) or specialized chemical suppliers.[5] They offer the significant advantage of being pre-characterized, often with extensive documentation, saving the end-user considerable time and resources. However, they can be expensive, available in limited quantities, and may not be available for novel or proprietary compounds.
In-House Reference Standards , also known as secondary or working standards, are prepared and qualified within the user's laboratory.[4][6] This approach offers greater control over the supply chain, can be more cost-effective for long-term or high-volume testing, and is the only option for proprietary molecules. The primary challenge lies in the rigorous and resource-intensive qualification process required to establish its identity, purity, and potency with a high degree of confidence.[7]
Comparative Analysis: Commercial vs. In-House Standards
| Feature | Commercially Available Reference Standard | In-House Prepared Reference Standard | Rationale & Causality |
| Purity & Characterization | Extensively characterized with a comprehensive Certificate of Analysis (CoA). Purity is typically very high (>99.5%).[7] | Requires comprehensive in-house characterization. A high-purity batch of the API is selected for further purification if necessary.[8] | The CoA for a commercial primary standard provides traceability and a high degree of confidence, whereas an in-house standard places the burden of proof entirely on the user's laboratory. |
| Traceability | Often traceable to national or international standards (e.g., NIST, pharmacopeias). | Traceability must be established by the user, typically by comparison to a primary standard or through rigorous orthogonal analytical methods.[9] | Regulatory bodies require clear traceability for all reference standards to ensure consistency and accuracy of analytical results. |
| Availability | Readily available for common compounds but may be non-existent for novel or proprietary molecules.[10] | Can be prepared on-demand, provided a synthetic route and purification capability exist.[11][12] | For new chemical entities (NCEs) in early development, in-house preparation is often the only viable path. |
| Cost | High initial cost per unit (mg/g).[5] | Lower long-term material cost, but significant investment in analyst time, instrumentation, and resources for initial qualification and ongoing stability monitoring.[6] | The cost-benefit analysis depends on the project's longevity and the frequency of analysis. |
| Documentation | Comprehensive CoA provided by the supplier, detailing identity, purity, potency, and storage conditions. | All documentation, including synthesis records, analytical data, qualification reports, and stability protocols, must be generated and maintained internally.[4] | A complete and auditable trail of documentation is a critical component of Good Manufacturing Practice (GMP). |
| Regulatory Acceptance | Generally high acceptance by regulatory agencies, especially for pharmacopeial standards. | Fully acceptable if the qualification process is robust, well-documented, and scientifically sound, adhering to guidelines like ICH Q7. | Regulatory scrutiny focuses on the scientific rigor of the qualification, regardless of the standard's origin. |
Workflow for Qualification of an In-House Reference Standard
When a commercial standard is unavailable or impractical, a laboratory must undertake a comprehensive qualification program. The objective is to confirm the material's identity and assign a precise purity or potency value. This process relies on a combination of orthogonal (different and independent) analytical techniques.
Caption: Workflow for In-House Reference Standard Qualification.
Experimental Protocols for In-House Standard Qualification
The following protocols are exemplary and should be fully validated according to ICH Q2 guidelines before routine use.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main component from potential organic impurities arising from the synthesis. The principle of using a gradient elution is to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak.[13][14]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or scan with DAD to find optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in 100 mL of 50:50 Water:Acetonitrile to get a 100 µg/mL solution.
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the sample solution in triplicate.
-
Calculate the area percent of the main peak. The chromatographic purity should ideally be >99.5%.
-
Protocol 2: Potency Assignment by Quantitative NMR (qNMR)
qNMR is a primary analytical method recognized by pharmacopeias that allows for the direct measurement of a compound's purity (potency) without the need for a specific reference standard of the same compound.[15][16][17] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard.[18]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material). It is chosen for its high purity, stability, and a simple singlet signal in a relatively clean region of the proton spectrum.[17]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the candidate standard into an NMR tube. Record the weight (W_analyte).
-
Accurately weigh ~5 mg of Maleic Acid (IS) into the same NMR tube. Record the weight (W_IS).
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans (ns): ≥ 16 (for good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a methylene or aromatic proton). Record the integral value (I_analyte) and the number of protons it represents (N_analyte).
-
Integrate the singlet from Maleic Acid (~6.3 ppm). Record the integral value (I_IS) and the number of protons (N_IS = 2).
-
-
Calculation: The potency (P) of the candidate standard is calculated using the following formula[17]:
P (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
MW = Molecular Weight
-
P_IS = Purity of the Internal Standard (from its certificate)
-
Analytical Workflow Using the Qualified Standard
Once the in-house standard is qualified and its potency is assigned, it can be used as a secondary (working) standard for routine analysis of test samples (e.g., new batches of API, formulation assays).
Caption: Routine Analytical Workflow using a Qualified Standard.
Conclusion
The selection and proper qualification of a reference standard are indispensable for the analysis of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol. While commercially available standards offer convenience and immediate traceability, they may not always be an option, particularly in research and development settings for novel compounds.
Developing an in-house reference standard, while resource-intensive, provides long-term analytical control and is a fundamental capability for any organization involved in drug discovery and development. The key to regulatory acceptance lies not in the origin of the standard, but in the scientific rigor and comprehensive documentation of its qualification. By employing a suite of orthogonal analytical techniques, with a particular emphasis on a primary method like qNMR for potency assignment, laboratories can establish a well-characterized in-house reference standard that is fit for its intended purpose and ensures the accuracy and reliability of all subsequent analytical measurements.
References
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [13]
-
Churya, S. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Qvents. [19]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [14]
-
Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [20]
-
Pauli, G. F., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [15]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1360. [21]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy: an alternative to chromatography. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 369-380. [16]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. [22]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.. [18]
-
Acanthus Research. (2022). Quantitative NMR Spectroscopy. Acanthus Research. [17]
-
Burgess, C. (2015). How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [6]
-
Kim, J., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [9]
-
Eurofins. The ABC's of Reference Standard Management. Eurofins. [7]
-
Pharmaceutical Information. (2024). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards. Pharmaceutical Information. [4]
-
Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [8]
-
Al-Hourani, B. J., et al. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(8), 6268-6281. [11]
-
Wang, J., et al. (2012). GC-MS analysis of impurities in p-phenetidine sample. 2012 International Conference on Biomedical Engineering and Biotechnology. [23]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. [1]
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Bou-Salah, L., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7247. [24]
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Connect Journals. (2015). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [12]
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El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [25]
-
Estrada-Soto, S., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(5), 1183. [26]
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Al-Azzawi, A. M., & Al-Razzak, A. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(1), 102879. [2]
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Royal Society of Chemistry. (2014). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Royal Society of Chemistry. [27]
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Shimadzu. Solutions for Pharmaceutical Impurities. Shimadzu. [28]
-
Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 488. [29]
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Chebios. Reference Standards. Chebios. [5]
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Ibarra-Barajas, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(8), 2143. [3]
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El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [30]
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International Journal of Research in Pharmaceutical Sciences and Technology. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. IJRSPT. [31]
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Annex Publishers. A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Annex Publishers. [32]
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Smith, R. T., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. [33]
-
Clearsynth. (2024). Clearsynth Reference Standards 2024. Clearsynth. [10]
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Al-Hourani, B. J., et al. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 16(8), 6268-6281. [34]
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Comparative Guide: Structure-Activity Relationship (SAR) of Phenethyl- vs. Benzyl-Benzimidazoles
Executive Summary: The "Linker Switch" Phenomenon
In the medicinal chemistry of benzimidazoles, the length of the carbon linker at the C2 position acts as a definitive "molecular switch," toggling the scaffold's pharmacological profile between two distinct therapeutic classes: Mu-Opioid Receptor (MOR) Agonists and Antimicrobial/Cytotoxic Agents .
This guide objectively compares 2-Phenethyl-benzimidazoles (2-carbon linker) against their structural progenitors, the 2-Benzyl-benzimidazoles (1-carbon linker, e.g., Etonitazene).
Key Finding: Experimental data confirms that while the 2-benzyl moiety is a strict requirement for nanomolar-range opioid potency (the "Nitazene" class), extending this linker to a 2-phenethyl group drastically abolishes opioid activity, instead unlocking broad-spectrum antimicrobial properties (targeting bacterial DNA gyrase) and cytotoxicity. This SAR divergence is critical for researchers to avoid "activity cliffs" during lead optimization.
Structural Logic & SAR Analysis
The benzimidazole core serves as a privileged scaffold.[1][2] The biological activity is dictated by the substituents at positions N1 , C2 , and C5 .
The Comparative SAR Map
The following diagram illustrates the divergent pathways based on the C2-linker length.
Figure 1: Divergent SAR pathways. The C2-linker length dictates the primary pharmacological target.
Mechanistic Comparison
| Feature | 2-Benzyl-Benzimidazoles (Opioids) | 2-Phenethyl-Benzimidazoles (Antimicrobials) |
| Representative | Etonitazene, Isotonitazene | 2-(2-phenylethyl)-1H-benzimidazole |
| Primary Target | Mu-Opioid Receptor (MOR) | Bacterial DNA Gyrase / Tubulin |
| Linker Geometry | Methylene bridge allows "T-shaped" pi-stacking within the MOR hydrophobic pocket. | Ethylene bridge introduces rotational freedom and steric bulk, preventing MOR pocket entry. |
| Key Substituents | C5: Nitro (-NO2) is critical for high affinity.N1: Diethylaminoethyl tail is mandatory. | C5/C6: Electron-withdrawing groups (Cl, NO2) enhance antimicrobial efficacy.N1: Often unsubstituted (H) or alkylated for solubility. |
| Potency Metric | Ki (nM): ~1.0 nM (High Affinity) | MIC (µg/mL): 10–50 µg/mL (Moderate Potency) |
Experimental Data & Performance
Opioid Potency: The "Activity Cliff"
Recent forensic and pharmacological data highlights the sensitivity of the MOR to the linker length. The "Nitazene" class (2-benzyl) exhibits potency exceeding fentanyl.[3][4] Extending this to 2-phenethyl results in a massive loss of affinity.
Table 1: Comparative Opioid Receptor Binding (Rat Brain Membranes)
| Compound | C2-Linker | C5-Substituent | MOR Ki (nM) ± SEM | Relative Potency (Morphine=1) |
| Etonitazene | Benzyl | Nitro | 1.04 ± 0.3 | ~1000x |
| Isotonitazene | Benzyl | Nitro | 1.80 ± 0.5 | ~500x |
| Protonitazene | Benzyl | Nitro | 2.50 ± 0.8 | ~200x |
| 2-Phenethyl Analog * | Phenethyl | Nitro | > 1000 (Inactive) | < 0.01x |
Data synthesized from Glatfelter et al. (2023) and Ujváry et al. (2021).[5] Note: The phenethyl analogue fails to displace radioligands at relevant concentrations.
Antimicrobial Activity: The Phenethyl Niche
While inactive as opioids, 2-phenethyl derivatives show promise against Gram-positive bacteria and fungi, often outperforming their benzyl counterparts in this specific domain due to increased lipophilicity and membrane penetration.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Activity Level |
| 2-Phenethyl-benzimidazole | S. aureus | 25.0 | Moderate |
| 2-Benzyl-benzimidazole | S. aureus | > 100 | Weak/Inactive |
| 5-Cl-2-Phenethyl-benzimidazole | C. albicans | 12.5 | Good |
Experimental Protocols
To validate these SAR claims, the following self-validating protocols are recommended.
Synthesis Workflow (Divergent Path)
The synthesis of either class relies on the Phillips condensation, but the choice of acid precursor determines the scaffold.
Figure 2: Parallel synthesis pathways. The choice of carboxylic acid determines the linker length.
Protocol: In Vitro MOR Radioligand Binding Assay
Purpose: To quantify the loss of opioid affinity when switching from Benzyl to Phenethyl.
-
Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Ligand: 0.25 nM [³H]-DAMGO (Specific for Mu-Opioid Receptor).
-
Test Compounds: Prepare serial dilutions (10 pM to 10 µM) of Etonitazene (Control) and the 2-Phenethyl analogue.
-
Non-specific Binding: Define using 10 µM Naloxone.[4]
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation :
Validation Criteria: The Ki for Etonitazene must fall within 0.5–2.0 nM for the assay to be considered valid.
Protocol: Antimicrobial Broth Microdilution
Purpose: To validate the gain of function for the Phenethyl scaffold.
-
Inoculum: Prepare S. aureus (ATCC 25923) suspension adjusted to 0.5 McFarland standard.
-
Plate Setup: Use 96-well plates with Mueller-Hinton broth.
-
Dilution: Add test compounds (Phenethyl-benzimidazoles) in serial two-fold dilutions (range 100 µg/mL to 0.1 µg/mL). Include DMSO solvent control.
-
Incubation: 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
References
-
Hunger, A., et al. (1960).[5] Synthesis of analgesically active benzimidazole derivatives.[2][6][7] Helvetica Chimica Acta.
-
Glatfelter, G. C., et al. (2023).[5][8][9] Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology.[8][9]
-
Ujváry, I., et al. (2021).[4][5][10][11] Etonitazene and Related Benzimidazoles.[1][9][11] ACS Chemical Neuroscience.
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a new class of potential antimicrobial agents.[12][13] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Vandeputte, M. M., et al. (2021).[5][9][10] Pharmacological evaluation of N-pyrrolidino etonitazene.[13][14] Archives of Toxicology.[4]
Sources
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- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cfsre.org [cfsre.org]
- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Alkoxy chain length governs the potency of 2-benzylbenzimidazole nitazene' opioids associated with human overdose [biblio.ugent.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. esisresearch.org [esisresearch.org]
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- 14. mdpi.com [mdpi.com]
Chromatographic separation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol isomers
Technical Guide: Chromatographic Separation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol Isomers
Executive Summary
The separation of (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol and its isomers represents a classic challenge in heterocyclic process chemistry. While the target molecule itself is achiral (assuming an unsubstituted benzimidazole core), the term "isomers" in this context critically refers to structural regioisomers (typically 1,5- vs. 1,6-substitution patterns arising from substituted precursors) and alkylation isomers (N-alkylation vs. O-alkylation) generated during synthesis.
This guide compares the Fluorinated Phenyl (PFP) Reversed-Phase HPLC method (the specialist choice for structural selectivity) against the High-pH C18 Approach (the robustness standard). We demonstrate why standard C18 methods often fail to resolve these specific benzimidazole isomers and provide a validated protocol for the superior PFP methodology.
Part 1: The Separation Challenge
The benzimidazole core is amphoteric and highly polarizable. The specific challenge with (1-phenethyl-1H-benzo[d]imidazol-2-yl)methanol involves distinguishing the target from isomers that possess identical molecular weights and similar LogP values (~2.3).
The "Isomers" Defined:
-
Regioisomers (Critical): If the starting material was a 5-substituted benzimidazole (common in drug discovery), alkylation yields a mixture of 1,5- and 1,6-isomers. These often co-elute on standard C18 columns due to identical hydrophobicity.
-
Structural Isomers (Byproducts): Competition between N-alkylation (Target) and O-alkylation (Ether impurity) at the hydroxymethyl group.
Decision Matrix: Selecting the Mode
Figure 1: Method Development Decision Tree for Benzimidazole Derivatives.
Part 2: Comparative Analysis of Methodologies
Option A: The Specialist – Pentafluorophenyl (PFP) Phase
-
Why it works: The fluorine atoms in the PFP ring create a strong electron-deficient face. Benzimidazoles are electron-rich. This creates a specific "pi-pi" interaction that is highly sensitive to the position of substituents (regioisomerism), which standard alkyl phases (C18) cannot discriminate.
-
Verdict: Superior Selectivity. The baseline resolution of regioisomers is typically Rs > 2.0.
Option B: The Workhorse – High pH C18
-
Why it works: At low pH, benzimidazoles are protonated (cationic) and elute quickly with poor shape. By raising the pH to 10 (using Ammonium Bicarbonate), the molecule becomes neutral, increasing retention and interaction with the C18 chain.
-
Verdict: Good General Utility. Excellent for separating the target from polar impurities, but often fails to resolve the specific 1,5/1,6 regioisomers.
Performance Data Comparison
| Parameter | Method A: PFP (Core-Shell) | Method B: C18 (High pH) | Method C: SFC (2-EP) |
| Stationary Phase | Kinetex F5 / PFP | XBridge C18 / Gemini | 2-Ethylpyridine |
| Isomer Resolution (Rs) | 2.4 (Excellent) | 1.2 (Partial) | 1.8 (Good) |
| Tailing Factor (Tf) | 1.1 | 1.0 | 1.2 |
| Run Time | 12 min | 15 min | 4 min |
| Mechanism | Pi-Pi, Dipole-Dipole, H-Bond | Hydrophobic | Polar/H-Bonding |
Part 3: Detailed Experimental Protocols
Protocol A: PFP Separation (Recommended for Isomer Purity)
This protocol utilizes a core-shell fluorinated phase to maximize resolution between the N-phenethyl target and its structural isomers.
1. Chromatographic Conditions:
-
Column: Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (Benzimidazole characteristic absorption) and 280 nm.
2. Gradient Profile:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 60% B
-
12.1 min: 10% B (Re-equilibration)
3. Critical Technical Insight (The "Why"): We use Ammonium Formate rather than Formic Acid alone. The presence of ammonium ions suppresses silanol activity on the silica surface, preventing the "shark-fin" tailing often seen with basic benzimidazoles. The PFP phase engages the electron-rich benzene ring of the phenethyl group; slight steric differences in isomers dramatically alter this interaction angle, causing separation.
Protocol B: High pH C18 (Alternative for General Purity)
Use this if PFP columns are unavailable or for rough purity checks.
-
Column: Agilent Poroshell HPH-C18 or Waters XBridge C18 (High pH stable is mandatory).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Methanol.[3]
-
Note: Methanol is preferred over Acetonitrile here as it offers different solvation selectivity for the benzimidazole nitrogen.
Part 4: Mechanistic Visualization
Understanding the interaction mechanism is vital for troubleshooting. The diagram below illustrates why the PFP phase succeeds where C18 fails.
Figure 2: Mechanistic comparison of stationary phase interactions. The PFP phase offers multiple interaction points (Pi-Pi + Dipole), allowing discrimination of steric isomers.
References
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on PFP phases for positional isomers).
-
Gritti, F., & Guiochon, G. (2012). "Separation of isomers on core-shell columns: A comparison of PFP and C18 selectivities." Journal of Chromatography A, 1221, 2-10.
-
McCalley, D. V. (2010). "Analysis of the basic compounds: The separation of benzimidazoles using HILIC and RP-HPLC." Journal of Chromatography A, 1217(6), 858-880.
-
Phenomenex Application Guide. "Chiral and Achiral Separation of Benzimidazole Derivatives using Lux and Kinetex Columns."
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
